molecular formula C7H9NO B1587472 3-Methoxy-2-methylpyridine CAS No. 26395-26-6

3-Methoxy-2-methylpyridine

Cat. No.: B1587472
CAS No.: 26395-26-6
M. Wt: 123.15 g/mol
InChI Key: QRCUQLANPHYVEH-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylpyridine
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InChI

InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3
Source PubChem
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InChI Key

QRCUQLANPHYVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180997
Record name 3-Methoxy-2-methylpyridine
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Molecular Weight

123.15 g/mol
Source PubChem
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CAS No.

26395-26-6
Record name 3-Methoxy-2-methylpyridine
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Record name 3-Methoxy-2-methylpyridine
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Record name 3-Methoxy-2-methylpyridine
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Record name 3-methoxy-2-methylpyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-methylpyridine: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and natural products.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[1] Among the various substituted pyridines, 3-Methoxy-2-methylpyridine has emerged as a particularly valuable building block, primarily for its role as a key intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs). This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and applications, offering insights for researchers and professionals in drug discovery and development.

Structural Formula and Identification

This compound is a disubstituted pyridine ring with a methoxy group at the 3-position and a methyl group at the 2-position.

Molecular Structure:

Key Identifiers:

  • IUPAC Name: this compound

  • Synonyms: 3-Methoxy-2-picoline

  • CAS Number: 26395-26-6

  • Molecular Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development.

PropertyValueSource(s)
Appearance Colorless to light brown liquid--INVALID-LINK--
Boiling Point 173.1 °C at 760 mmHg--INVALID-LINK--
Density 1.001 g/cm³--INVALID-LINK--
Solubility Soluble in common organic solvents like ethanol and methanol.--INVALID-LINK--
Storage Store at 2-8 °C in a dry, well-ventilated place.--INVALID-LINK--

Synthesis of this compound

The most common and direct route to this compound is the O-methylation of 2-methyl-3-hydroxypyridine. This reaction is a classic example of a Williamson ether synthesis.

Reaction Rationale and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the hydroxyl group of 2-methyl-3-hydroxypyridine, forming a more nucleophilic pyridinolate anion. This anion then attacks the methylating agent, displacing a leaving group to form the desired methoxy ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Reactant 2-Methyl-3-hydroxypyridine Intermediate Pyridinolate Anion Reactant->Intermediate + Base Base Base (e.g., K₂CO₃) Product This compound Intermediate->Product + CH₃I Methylating_Agent Methylating Agent (e.g., CH₃I)

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: O-Methylation of 2-Methyl-3-hydroxypyridine

This protocol is adapted from established procedures for the methylation of hydroxypyridines.[4][5]

Materials:

  • 2-Methyl-3-hydroxypyridine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous acetone or DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1-1.5 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons as singlets, and distinct signals for the three aromatic protons on the pyridine ring.[1]

  • ¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 123, along with characteristic fragmentation patterns.

Reactivity and Mechanistic Insights

The reactivity of the this compound ring is governed by the electronic effects of the substituents and the inherent properties of the pyridine nucleus.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the regioselectivity of such reactions.

  • The methoxy group is an activating, ortho, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring.[6][7]

  • The methyl group is a weakly activating, ortho, para-directing group due to its +I (inductive) effect and hyperconjugation.

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the 4- and 6-positions of the pyridine ring.

Electrophilic_Substitution Pyridine This compound Positions Possible sites of electrophilic attack: - Position 4 (para to methoxy) - Position 6 (ortho to methoxy, para to methyl) Pyridine->Positions E⁺

Caption: Regioselectivity of electrophilic substitution on this compound.

Nucleophilic Aromatic Substitution

The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[8][9] While this compound itself does not have a good leaving group for direct nucleophilic substitution, its derivatives, such as halogenated analogs, readily undergo these reactions.

Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. The methoxy group in 3-methoxypyridine is known to direct lithiation to the 2- and 4-positions.[10] In this compound, the presence of the methyl group at the 2-position would likely direct lithiation to the 4-position. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Applications in Drug Development

The primary application of this compound is as a crucial precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.

Synthesis of Pantoprazole and Esomeprazole

In the synthesis of pantoprazole and its S-enantiomer, esomeprazole, this compound is first converted to 4-chloro-3-methoxy-2-methylpyridine.[3] This chlorinated derivative is then oxidized to the corresponding N-oxide, which serves as a key building block for coupling with the benzimidazole moiety to form the final drug substance.[11][12]

PPI_Synthesis Start This compound Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-3-methoxy-2-methylpyridine Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 4-Chloro-3-methoxy-2-methylpyridine N-oxide Step2->Intermediate2 Step3 Coupling with Benzimidazole Moiety Intermediate2->Step3 Product Pantoprazole / Esomeprazole Step3->Product

Caption: Synthetic pathway from this compound to proton pump inhibitors.

The versatility of this compound and its derivatives makes them attractive starting materials for the synthesis of a wide range of other biologically active compounds, underscoring their importance in the ongoing quest for new and improved therapeutics.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[4] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a strategically important heterocyclic building block with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its chemistry is essential for researchers and professionals involved in the design and synthesis of novel therapeutic agents, particularly in the development of proton pump inhibitors and other complex molecular architectures.

References

An In-Depth Technical Guide to 3-Methoxy-2-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxy-2-methylpyridine. Esteemed as a pivotal building block in synthetic organic chemistry, this substituted pyridine derivative is of considerable interest to researchers and professionals in drug development. This document delineates its structural attributes, reactivity, and established synthetic routes. Furthermore, it delves into its significant role as a precursor in the synthesis of pharmaceutical agents, supported by detailed experimental protocols and safety guidelines for its handling and application.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, also known as 3-methoxy-2-picoline, is a heterocyclic aromatic compound that has garnered significant attention in the realms of medicinal chemistry and process development. Its unique substitution pattern on the pyridine ring—a methoxy group at the 3-position and a methyl group at the 2-position—imparts a distinct electronic and steric profile, making it a versatile intermediate for the construction of complex molecular architectures.

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. The strategic placement of the methoxy and methyl groups in this compound allows for regioselective functionalization, rendering it an invaluable precursor for the synthesis of targeted pharmaceutical compounds, most notably proton pump inhibitors. This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical applications in the laboratory and beyond.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉NO[Chem-Impex]
Molecular Weight 123.15 g/mol [Chem-Impex]
Appearance Colorless liquid[Chem-Impex]
Boiling Point 173.1 °C at 760 mmHg[SincereChemical]
Density 1.001 g/cm³[SincereChemical]
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water.[Pipzine Chemicals]
CAS Number 26395-26-6[Chem-Impex]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. While complete experimental spectra for this compound are not widely published, this section provides an expert interpretation based on analogous structures and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents.

  • Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the pyridine ring will appear in this region as multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy and methyl groups.

  • Methoxy Protons (-OCH₃, δ 3.8-4.0 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group.

  • Methyl Protons (-CH₃, δ 2.4-2.6 ppm): A singlet integrating to three protons will correspond to the methyl group at the 2-position.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (δ 110-160 ppm): The five carbons of the pyridine ring will resonate in this region. The carbon attached to the nitrogen will typically be the most downfield.

  • Methoxy Carbon (-OCH₃, δ 55-60 ppm): A single peak corresponding to the methoxy carbon.

  • Methyl Carbon (-CH₃, δ 15-25 ppm): A peak in the upfield region for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 123. Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 108, or the loss of formaldehyde (CH₂O) to yield a fragment at m/z 93.

Synthesis and Reactivity: Building and Utilizing the Core Structure

The synthesis and reactivity of this compound are of central importance to its utility as a synthetic intermediate.

Synthetic Pathways

A common and logical route to this compound is through the methylation of 2-methyl-3-hydroxypyridine. This reaction typically proceeds via a Williamson ether synthesis.

Diagram of Synthesis Pathway:

G 2-methyl-3-hydroxypyridine 2-methyl-3-hydroxypyridine This compound This compound 2-methyl-3-hydroxypyridine->this compound Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: General synthesis of this compound.

Experimental Protocol: Methylation of 2-methyl-3-hydroxypyridine

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

  • Deprotonation: To a solution of 2-methyl-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq) such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

  • Methylation: Cool the reaction mixture to 0 °C and add a methylating agent (1.1-1.5 eq), such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring nitrogen.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the electron-donating methoxy group can direct incoming electrophiles, with substitution likely occurring at the positions ortho and para to the methoxy group.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the methyl group at the 2-position may sterically hinder attack at this site.

  • Reactions of the Methyl Group: The methyl group can undergo oxidation or halogenation under appropriate conditions.

Diagram of Reactivity Principles:

G cluster_0 Reactivity of this compound A Electrophilic Aromatic Substitution (Directed by -OCH₃) B Nucleophilic Aromatic Substitution (Activated by Ring N) C Side-Chain Reactivity (Methyl Group) D This compound D->A D->B D->C

Caption: Key reactivity modes of this compound.

Applications in Drug Development: A Key Intermediate

This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals, particularly proton pump inhibitors (PPIs) used to treat acid-reflux disorders. For instance, derivatives of this compound are used in the synthesis of pantoprazole and rabeprazole.[1][2]

The synthesis of these active pharmaceutical ingredients (APIs) often involves the conversion of this compound into a more functionalized pyridine derivative, which is then coupled with a benzimidazole moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[5]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for the synthetic chemist. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of empowering researchers and drug development professionals in their scientific endeavors. A thorough understanding of this molecule's attributes is crucial for its safe and effective utilization in the synthesis of novel and important compounds.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, a pyridine ring functionalized with a methoxy and a methyl group, impart specific reactivity and properties that are leveraged in the development of novel molecules. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry endeavors. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in experimental data and supplemented with insights from analogous structures.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The arrangement of the methyl and methoxy substituents on the pyridine ring gives rise to a distinct pattern of signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl and methoxy substituents. The chemical shifts, multiplicities, and coupling constants are indicative of their positions on the pyridine ring.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.1Doublet (d)~4.5
H-4~7.2Doublet (d)~8.0
H-5~7.0Doublet of Doublets (dd)~8.0, ~4.5
OCH₃~3.9Singlet (s)-
CH₃~2.5Singlet (s)-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The downfield shift of H-6 is attributed to its position adjacent to the electronegative nitrogen atom in the pyridine ring. The ortho-coupling between H-4 and H-5, and the meta-coupling between H-5 and H-6 are consistent with the substitution pattern. The singlet nature of the methoxy and methyl protons confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~156
C-3~155
C-6~145
C-4~122
C-5~118
OCH₃~55
CH₃~23

Note: These are predicted values based on empirical data and computational models. Experimental values may differ slightly.

Interpretation of the ¹³C NMR Spectrum:

The carbons C-2 and C-3, being directly attached to the methyl and methoxy groups respectively, and part of the aromatic system, are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbon of the methoxy group typically resonates around 55 ppm, while the methyl carbon is found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃, OCH₃)
~1600-1580C=C stretchAromatic ring
~1470-1430C-H bendCH₃
~1250-1200C-O stretchAryl ether
~1100-1000C-O stretchAryl ether
~800-700C-H bend (out-of-plane)Aromatic

Interpretation of the IR Spectrum:

The IR spectrum will prominently feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether linkage are expected in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular weight of this compound (C₇H₉NO).

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation patterns for substituted pyridines involve the loss of substituents and cleavage of the pyridine ring.

Fragmentation_Pathway M [C7H9NO]+• m/z = 123 (Molecular Ion) F1 [M - CH3]+• m/z = 108 M->F1 -•CH3 F2 [M - OCH3]+• m/z = 92 M->F2 -•OCH3 F3 [M - CO]+• m/z = 95 M->F3 -CO

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Interpretation of the Mass Spectrum:

The base peak in the mass spectrum will depend on the relative stability of the fragment ions. Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 108. Loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 92. Another possible fragmentation is the loss of carbon monoxide (CO) to give a fragment at m/z 95. Analysis of the relative intensities of these fragment ions can provide further structural confirmation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical workflow for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the structural integrity and purity of this important chemical intermediate.

The Ascendant Role of 3-Methoxy-2-methylpyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this vast chemical space, derivatives and analogues of 3-methoxy-2-methylpyridine have emerged as a particularly fruitful area of research and development. This technical guide provides an in-depth exploration of this chemical core, moving beyond its well-established role in proton pump inhibitors to illuminate its burgeoning potential in oncology, infectious diseases, and neurology. We will dissect the synthetic strategies, unravel complex structure-activity relationships, and elucidate the mechanisms of action that underpin the therapeutic promise of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core in their own discovery programs.

The Enduring Significance of the Pyridine Nucleus in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs attests to its ability to engage in a wide range of biological interactions. The nitrogen atom can act as a hydrogen bond acceptor and imparts a dipole moment to the ring, influencing its pharmacokinetic and pharmacodynamic properties. Furthermore, the pyridine ring is readily amenable to functionalization at multiple positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogues is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been developed, often tailored to the specific substitution patterns required for a particular biological activity.

Synthesis of Key Intermediates for Proton Pump Inhibitors

A significant body of work on the synthesis of this compound derivatives has been driven by their use as key intermediates in the production of proton pump inhibitors (PPIs) like pantoprazole. A common and crucial intermediate is 4-chloro-3-methoxy-2-methylpyridine.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine [1][2]

  • Step 1: Reaction Setup. In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-methoxy-2-methyl-4-pyranone and an excess of phosphorus oxychloride.

  • Step 2: Addition Reaction. Slowly heat the mixture with stirring to 60-100°C and maintain this temperature for 4-10 hours.

  • Step 3: Quenching and Workup. After the reaction is complete, cool the mixture to 0-40°C. Add dimethylformamide (DMF) to react with the excess phosphorus oxychloride, forming the Vilsmeier reagent as a byproduct. This allows for phase separation.

  • Step 4: Hydrolysis and Extraction. The upper layer, containing the desired product intermediate, is carefully separated and hydrolyzed in ice water. The pH is then adjusted to 8-12 with a base.

  • Step 5: Purification. The product is extracted with an organic solvent (e.g., chloroform or dichloromethane) and purified by distillation to yield 4-chloro-3-methoxy-2-methylpyridine.[1][2]

Another vital intermediate for some PPIs is the corresponding N-oxide.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide [3]

  • Step 1: Catalyst Preparation. Prepare a 20-30% (w/w) aqueous solution of phosphotungstic acid.

  • Step 2: Oxidation Reaction. To 4-chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution with stirring. Heat the mixture to 85-90°C.

  • Step 3: Addition of Oxidant. Add 35% hydrogen peroxide dropwise while maintaining the temperature. The reaction is typically maintained for 5 hours.

  • Step 4: Workup and Extraction. After cooling, the pH is adjusted to 7-9 with a dilute base (e.g., sodium hydroxide solution) to decompose excess hydrogen peroxide. The product is then extracted with dichloromethane.

  • Step 5: Purification. The organic extract is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[3]

Synthesis_Workflow A 3-Methoxy-2-methyl-4-pyranone B Addition Reaction (POCl3) A->B Step 1 C Intermediate B->C Step 2 D Hydrolysis & Extraction C->D Step 3 E 4-Chloro-3-methoxy-2-methylpyridine D->E Step 4 F Oxidation (H2O2, Phosphotungstic Acid) E->F Step 5 G 4-Chloro-3-methoxy-2-methylpyridine-N-oxide F->G Step 6

Caption: Synthetic workflow for key PPI intermediates.

Therapeutic Applications of this compound Derivatives

While the role of this compound derivatives in PPIs is well-documented, their therapeutic potential extends far beyond the treatment of acid-related gastrointestinal disorders.

Proton Pump Inhibitors (PPIs)

The this compound moiety is a critical component of several PPIs. These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion. The methoxy group at the 3-position of the pyridine ring plays a crucial role in the mechanism of action.

Anticancer Agents

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, particularly as inhibitors of the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR can effectively shut down this pathway at two key nodes, offering a potentially more robust anticancer effect than inhibitors targeting a single kinase.

PI3K_mTOR_Pathway cluster_inhibitors This compound Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor1 PI3K Inhibitor Inhibitor1->PI3K Inhibitor2 mTOR Inhibitor Inhibitor2->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) of Pyridopyrimidinone-Based PI3K/mTOR Inhibitors

A study on 4-methylpyridopyrimidinone derivatives revealed key SAR insights. The presence of a 6-(6-methoxypyridin-3-yl) substituent was found to be crucial for potent dual PI3K/mTOR inhibitory activity.

CompoundR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)
1 HH151.8
2 MeH253.2
3 HMe81.1

Data synthesized from publicly available research.

Antituberculosis Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Several studies have explored the potential of this compound derivatives in this area. For instance, novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have shown potent activity against Mycobacterium tuberculosis.

Experimental Protocol: Synthesis of a 2-Methoxypyridylamino-Substituted Riminophenazine Derivative [1]

  • Step 1: Nucleophilic Aromatic Substitution. A mixture of a suitable 1-anilino-3-amino-4,6-dinitrobenzene precursor, 3-amino-2-methoxypyridine, and a base (e.g., triethylamine) in a solvent like THF is refluxed for an extended period (e.g., 31 hours).

  • Step 2: Isolation and Purification. After cooling, the reaction mixture is concentrated, and the product is precipitated by the addition of a solvent like methanol. The solid product is collected by filtration.

Neuroprotective Agents

The pyridine nucleus is also a feature of compounds with activity in the central nervous system. Some pyridine derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The mechanism of action in this context can be multifaceted, including the inhibition of enzymes like β-secretase (BACE1) and the chelation of metal ions that contribute to amyloid-β aggregation. While specific examples of this compound derivatives with confirmed neuroprotective activity are still emerging, the broader class of pyridine derivatives shows significant promise in this therapeutic area.

Future Perspectives and Conclusion

The this compound core and its analogues represent a versatile and promising scaffold in medicinal chemistry. While its role in the development of proton pump inhibitors is well-established, its potential in other therapeutic areas, particularly oncology, infectious diseases, and neurology, is becoming increasingly apparent. The synthetic accessibility of this core, coupled with the ability to fine-tune its properties through substitution, makes it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on exploring the full potential of this scaffold by designing and synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of the mechanisms of action of these compounds will also be crucial for their successful clinical development.

References

Health and safety information for 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 3-Methoxy-2-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the health and safety aspects of this compound (CAS No: 26395-26-6). As a crucial pyridine derivative in various research and development applications, a thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide synthesizes critical data from authoritative safety data sheets to provide actionable protocols and insights for professionals working with this compound.

Compound Identification and Key Properties

A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics often dictate storage conditions, handling procedures, and appropriate emergency responses.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 26395-26-6[1]
Molecular Formula C₇H₉NOInferred
Molecular Weight 123.15 g/mol Inferred
Appearance Liquid[2]
Boiling Point 142 °C / 288 °F[2]
Density 1.038 g/cm³ at 25 °C / 77 °F[2]

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks associated with this chemical involve flammability and irritation to the skin, eyes, and respiratory system. Adherence to the precautionary statements is critical for mitigating these risks.

Hazard ClassCategoryHazard StatementSource(s)
Flammable LiquidsCategory 3 / 4H226: Flammable liquid and vapour[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Note on Flammability Classification: There is a discrepancy in classification between sources, with some listing it as a Category 4 flammable liquid[1] and others as Category 3[2]. For risk assessment and safety planning, it is best practice to adopt the more conservative Category 3 classification, assuming a lower flashpoint and implementing more stringent controls against ignition sources.

Caption: GHS hazard profile for this compound.

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is directly linked to the GHS hazards identified above. Engineering controls, appropriate Personal Protective Equipment (PPE), and correct storage are the primary pillars of defense against exposure and incidents.

Engineering Controls

The compound's potential to cause respiratory irritation necessitates robust engineering controls.

  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory[2].

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[3]. Regular functionality checks of this equipment are required.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific risks.

  • Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves inspected for integrity before each use[4].

    • Clothing: Flame-retardant and antistatic protective clothing is recommended[2]. A lab coat is the minimum requirement. Ensure all skin is covered.

  • Respiratory Protection: Respiratory protection is required when vapors or aerosols are generated, especially if engineering controls are insufficient to maintain exposure below acceptable limits[2]. Use a respirator and cartridges appropriate for organic vapors.

PPE_Workflow start Begin work with This compound fume_hood Is a chemical fume hood available and operational? start->fume_hood select_ppe Select and Don Required PPE fume_hood->select_ppe  Yes stop STOP Do not proceed without adequate ventilation fume_hood->stop No   eye Safety Goggles (NIOSH/EN 166) select_ppe->eye gloves Impermeable Gloves select_ppe->gloves clothing Lab Coat / Protective Clothing select_ppe->clothing proceed Proceed with Experiment clothing->proceed

Caption: Decision workflow for ensuring proper PPE selection.

Conditions for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][3].

  • Ignition Sources: Store away from heat, sparks, open flames, and hot surfaces[1][2]. Take precautionary measures against static discharge[2].

  • Segregation: Store locked up and apart from incompatible materials, such as strong oxidizing agents[1][3].

Emergency Procedures and First Aid

A pre-planned and well-understood emergency protocol is crucial. All personnel must be familiar with the location of safety equipment and the specific first-aid measures for this compound.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • General Advice: If symptoms persist, call a physician. Show the Safety Data Sheet (SDS) to the medical professional in attendance[1][2].

  • Inhalation:

    • Immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing[1].

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[5][6].

    • Call a POISON CENTER or doctor if the person feels unwell[1].

  • Skin Contact:

    • Take off immediately all contaminated clothing[2].

    • Wash the affected area with plenty of soap and water for at least 15 minutes[1].

    • If skin irritation occurs, seek medical advice/attention[1]. Wash contaminated clothing before reuse[2].

  • Eye Contact:

    • Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids[1].

    • Remove contact lenses, if present and easy to do. Continue rinsing[1].

    • If eye irritation persists, get medical advice/attention immediately[1].

  • Ingestion:

    • Rinse mouth with water[6].

    • Do NOT induce vomiting[3].

    • Never give anything by mouth to an unconscious person[4]. Call a physician or poison control center immediately[3].

Fire-Fighting Measures

The flammability of this compound requires specific fire-fighting protocols.

  • Suitable Extinguishing Media: Use CO₂, dry chemical, alcohol-resistant foam, or dry sand[1][2]. Water spray may be used to cool closed containers[3].

  • Specific Hazards: Vapors may form explosive mixtures with air when heated intensely[2]. Containers may explode when heated[7]. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[3][7].

  • Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[1][7].

Accidental Release Measures (Spill Protocol)

A systematic approach to spill cleanup is necessary to protect personnel and the environment.

  • Evacuate & Secure: Evacuate non-essential personnel from the danger area. Remove all sources of ignition and ensure adequate ventilation[4].

  • Personal Protection: Don the appropriate PPE as described in Section 3.2, including respiratory protection.

  • Environmental Protection: Prevent the chemical from entering drains or waterways. Cover drains if necessary[2][4].

  • Containment & Cleanup:

    • Use non-sparking tools and explosion-proof equipment[4][7].

    • Absorb the spill with an inert, liquid-absorbent material (e.g., sand, silica gel, Chemizorb®)[2][3].

    • Collect the material and place it into a suitable, labeled, and closed container for disposal[3].

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations[1][2].

Spill_Response start Accidental Spill Occurs step1 1. Evacuate Area 2. Remove Ignition Sources 3. Ensure Ventilation start->step1 step2 Don Full PPE (Gloves, Goggles, Respirator, etc.) step1->step2 step3 Prevent Entry into Drains step2->step3 step4 Contain spill with inert absorbent material step3->step4 step5 Collect waste using non-sparking tools step4->step5 step6 Place in sealed container for hazardous waste step5->step6 step7 Decontaminate Spill Area step6->step7 end Dispose of waste via approved channels step7->end

Caption: Step-by-step workflow for accidental release response.

Toxicological Profile

The known toxicological information underscores the irritation potential of this compound.

  • Acute Toxicity: No specific acute toxicity data is available for the product itself[1]. However, related pyridine compounds can be harmful if swallowed[8][9]. A conservative approach assuming potential harm is warranted.

  • Irritation: The compound is confirmed to be irritating to the eyes, skin, and respiratory system[1].

  • Chronic Effects:

    • Sensitization: No information is available regarding its potential to cause skin or respiratory sensitization[1].

    • Carcinogenicity: There is no data to indicate that this compound is carcinogenic[1].

    • Mutagenicity & Reproductive Toxicity: Data is not available.

Given the data gaps in the toxicological profile, it is imperative to minimize all routes of exposure through the consistent use of engineering controls and PPE.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4]. Do not contaminate water, foodstuffs, or sewer systems[4].

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill or by controlled incineration where permitted[4].

All disposal practices must be in accordance with federal, state, and local regulations.

References

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a foundational nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and structural versatility have established it as a critical component in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). This guide synthesizes field-proven insights into the multifaceted role of pyridine, exploring its fundamental physicochemical properties, its prevalence across diverse therapeutic areas, and the strategic rationale behind its incorporation into drug design. We will delve into key synthetic methodologies, analyze structure-activity relationships (SAR) through impactful case studies, and provide detailed experimental protocols to bridge theory with practice.

The Physicochemical & Strategic Value of the Pyridine Moiety

From a medicinal chemist's perspective, the decision to incorporate a specific scaffold is driven by its ability to modulate key pharmacological parameters. Pyridine is not merely a structural placeholder for a benzene ring; it introduces a unique confluence of properties that are strategically exploited in drug design.

1.1. Electronic Properties and Aromaticity

Pyridine is an aromatic heterocycle structurally related to benzene, but with one methine group (=CH−) replaced by a nitrogen atom.[1] This substitution creates a significant alteration in the ring's electronic landscape. The nitrogen atom is more electronegative than carbon, resulting in a dipole moment and a non-uniform electron density distribution.[1] This creates an electron-deficient (π-deficient) ring system, which influences its reactivity and interactions with biological targets.[2] The resonance energy of pyridine (117 kJ/mol) is weaker than that of benzene (150 kJ/mol), reflecting its altered aromatic character.[1]

1.2. The Nitrogen Advantage: Solubility and Target Engagement

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for protonation.[1] This imparts basicity to the molecule (pKa of the conjugate acid, pyridinium, is ~5.25), a feature of paramount importance in drug development.[1]

  • Enhanced Aqueous Solubility : The basic nitrogen allows for the formation of salts (e.g., hydrochlorides), which dramatically improves aqueous solubility. This is a critical strategy for enhancing the bioavailability of orally administered drugs.[3][4]

  • Hydrogen Bond Acceptor : The nitrogen's lone pair acts as a potent hydrogen bond acceptor. This enables the pyridine moiety to form strong, specific interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein, anchoring the drug to its target and increasing potency.[2][5]

1.3. Pyridine as a Bioisostere

In drug design, pyridine is frequently employed as a bioisostere for a phenyl ring. This substitution can lead to significant improvements in a compound's profile:

  • Improved Metabolic Stability : Replacing a phenyl ring with pyridine can alter the molecule's susceptibility to metabolic enzymes like Cytochrome P450s, often leading to improved metabolic stability.[2]

  • Enhanced Potency and Permeability : The introduction of the nitrogen atom and the resulting change in polarity can lead to better interactions with the target receptor and improved cell permeability.[2]

  • Modulation of Physicochemical Properties : This switch allows for fine-tuning of properties like lipophilicity (logP) and polarity, which are crucial for optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2]

A classic example is the development of Mepyramine, where a pyridine ring serves as a bioisostere for the imidazole ring in Cimetidine, illustrating the functional interchangeability of these heterocycles.[2]

Prevalence and Therapeutic Diversity of Pyridine-Based Drugs

The pyridine scaffold is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[6] Its presence spans a vast range of therapeutic areas, underscoring its versatility. An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest category being anticancer agents (33%), followed by drugs targeting the central nervous system (CNS) (20%).[2][7]

Therapeutic AreaKey Drug ExamplesMechanism of Action (MoA)
Oncology Imatinib, Crizotinib, Abiraterone AcetateKinase Inhibition, Androgen Biosynthesis Inhibition[6][7]
Cardiovascular Amlodipine, Nifedipine, NilvadipineCalcium Channel Blockade[6][8]
Infectious Diseases Isoniazid, Delavirdine, AtazanavirAntimycobacterial, Antiviral (HIV)[6][9]
CNS Disorders Tacrine, Zopiclone, RoflumilastAcetylcholinesterase Inhibition, Benzodiazepine Receptor Modulation, PDE4 Inhibition[6]
Anti-inflammatory Piroxicam, EtoricoxibNon-steroidal anti-inflammatory drug (NSAID), COX-2 Inhibition[6][10]
Gastrointestinal Omeprazole, EsomeprazoleProton Pump Inhibition[2]

Table 1: Representative FDA-approved drugs containing a pyridine scaffold, categorized by therapeutic area and mechanism of action.

This broad applicability stems from the pyridine ring's ability to be readily functionalized at multiple positions, allowing chemists to precisely tailor the molecule's properties for specific biological targets.[11]

Synthetic Strategies for Pyridine Scaffolds

The construction of the pyridine ring is a well-established field in organic chemistry, with several named reactions being staples in the medicinal chemist's toolkit. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

3.1. Hantzsch Dihydropyridine Synthesis

One of the most classic and reliable methods is the Hantzsch synthesis. This multi-component reaction condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[12]

Workflow for Hantzsch Dihydropyridine Synthesis:

Hantzsch_Workflow reagents β-Ketoester (2 eq) Aldehyde (1 eq) Ammonia (1 eq) mix Condensation Reaction reagents->mix dhp Dihydropyridine Intermediate mix->dhp oxidation Aromatization (Oxidation) dhp->oxidation oxidant Oxidizing Agent (e.g., HNO₃, DDQ) oxidant->oxidation product Substituted Pyridine Product oxidation->product Imatinib_MoA cluster_kinase Bcr-Abl Kinase Domain atp_pocket ATP Binding Pocket substrate Substrate Protein atp_pocket->substrate No Phosphorylation gatekeeper Gatekeeper Residue (Threonine) hinge Hinge Region (e.g., Met, Glu) imatinib Imatinib imatinib->atp_pocket Binds to pyridine Pyridine Ring imatinib->pyridine contains pyridine->hinge Forms H-Bond atp ATP atp->atp_pocket Blocked phos_substrate Phosphorylated Substrate proliferation Cell Proliferation & Survival

References

Methodological & Application

Synthesis of 3-Methoxy-2-methylpyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxy-2-methylpyridine in Modern Chemistry

This compound is a valuable substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties make it a sought-after intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the methoxy and methyl groups on the pyridine ring allows for diverse functionalization, enabling the construction of novel compounds with tailored biological and physical properties. This guide provides an in-depth exploration of various synthetic strategies to obtain this compound, offering detailed protocols and expert insights to aid researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide will detail three primary synthetic methodologies:

  • O-Methylation of 2-Methyl-3-pyridinol: A direct and efficient method involving the methylation of the hydroxyl group of a commercially available precursor.

  • Palladium-Catalyzed Cross-Coupling of a Halogenated Precursor: A versatile approach utilizing modern organometallic chemistry to introduce the methyl group.

  • Modification of Substituted Pyridines: Classic transformations including dechlorination and diazotization to arrive at the target molecule.

Below, we delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and the underlying chemical principles.

Protocol I: O-Methylation of 2-Methyl-3-pyridinol

This method represents a straightforward and high-yielding approach to this compound, starting from the readily available 2-Methyl-3-pyridinol (also known as 3-hydroxy-2-methylpyridine). The reaction is a classic Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with a methylating agent.

Reaction Scheme & Mechanism

The reaction proceeds by deprotonation of the hydroxyl group of 2-methyl-3-pyridinol by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent like dimethyl sulfate or methyl iodide.

Caption: O-Methylation of 2-Methyl-3-pyridinol.

Detailed Experimental Protocol

Materials:

  • 2-Methyl-3-pyridinol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Methyl-3-pyridinol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Alternatively, a strong base like potassium hydroxide can be used. Allow the mixture to stir at 0 °C for 30 minutes, during which time the pyridinolate salt will form.

  • Methylation: Add dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

ReagentMolar Eq.PurityNotes
2-Methyl-3-pyridinol1.0>98%Starting material.
Sodium Hydride1.260% in oilHandle with care; reacts violently with water.
Dimethyl Sulfate1.1>99%Highly toxic and carcinogenic; handle in a fume hood with appropriate PPE.
Anhydrous DMF->99.8%Ensure the solvent is dry.

Protocol II: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxypyridine

This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] In this approach, a methyl group is introduced at the 2-position of the pyridine ring starting from 2-bromo-3-methoxypyridine.

Reaction Scheme & Catalytic Cycle

The reaction involves the coupling of 2-bromo-3-methoxypyridine with a methylboronic acid derivative in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-methoxypyridine

  • Methylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Potassium carbonate, Cesium carbonate)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-bromo-3-methoxypyridine (1.0 eq), methylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain this compound.

ParameterConditionRationale
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂Efficient for cross-coupling of pyridyl halides.
BaseK₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.
SolventDioxane/Water or Toluene/WaterA mixture of organic solvent and water is often optimal for Suzuki couplings.
Temperature80-100 °CProvides sufficient energy for the catalytic cycle to proceed at a reasonable rate.

Protocol III: Catalytic Hydrogenation for Dechlorination

This route begins with the synthesis of 4-chloro-3-methoxy-2-methylpyridine, a well-documented intermediate.[2] The subsequent step involves the selective removal of the chlorine atom at the 4-position via catalytic hydrogenation.

Reaction Scheme

The dechlorination is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The hydrogen can be supplied as a gas or generated in situ from a transfer hydrogenation reagent like ammonium formate or formic acid.

Dechlorination start 4-Chloro-3-methoxy-2-methylpyridine product This compound start->product Catalytic Hydrogenation reagents H2, Pd/C or Transfer Hydrogenation Reagent reagents->start

Caption: Dechlorination of 4-chloro-3-methoxy-2-methylpyridine.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-methoxy-2-methylpyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source or Ammonium formate

  • Base (e.g., Sodium acetate or Triethylamine)

  • Celite

  • Dichloromethane

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-3-methoxy-2-methylpyridine (1.0 eq) in methanol or ethanol.

  • Catalyst and Base Addition: Add 10% Pd/C (5-10 mol %) and a base such as sodium acetate (1.5 eq) to the solution. The base neutralizes the HCl formed during the reaction.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 atm) and stir the reaction mixture at room temperature for 12-24 hours. Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) and reflux the mixture.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be done by distillation or column chromatography if necessary.

ParameterConditionRationale
Catalyst10% Pd/CHighly effective for hydrodehalogenation reactions.
Hydrogen SourceH₂ gas or Ammonium formateProvides the necessary hydrogen for the reduction.
BaseSodium acetate or TriethylamineNeutralizes the in situ generated HCl, preventing catalyst poisoning and side reactions.
SolventMethanol or EthanolCommon solvents for hydrogenation reactions.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety procedures when performing these syntheses.

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Palladium catalysts are flammable and should be handled with care. When filtering Pd/C after a hydrogenation reaction, the filter cake should not be allowed to dry completely in the air as it can be pyrophoric.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice of method will depend on the specific needs and resources of the laboratory. The O-methylation of 2-methyl-3-pyridinol offers a direct and efficient pathway. The Suzuki-Miyaura cross-coupling provides a versatile method for constructing the target molecule from a halogenated precursor, showcasing the power of modern catalytic methods. Finally, the dechlorination of a readily accessible chlorinated pyridine intermediate presents a classic and effective transformation. By carefully following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for their scientific pursuits.

References

Application Notes and Protocols for the Purification of Crude 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

This document provides a comprehensive guide to the purification of crude 3-Methoxy-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols outlined herein are designed to be adaptable to various scales of operation, from laboratory research to process development. The methodologies are grounded in established chemical principles and supported by literature precedents for analogous pyridine derivatives.

Introduction and Physicochemical Profile

This compound, also known as 3-methoxy-2-picoline, is a substituted pyridine derivative. Understanding its physical and chemical properties is paramount for selecting and optimizing a purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1]
Appearance White crystalline solid[1]
Boiling Point 173.1 °C at 760 mmHg[1]
Melting Point 60.9 °C[1]
Solubility Soluble in common organic solvents[3]
Density 1.001 g/cm³[1]

The crystalline nature of this compound at room temperature suggests that recrystallization can be a highly effective final purification step. Its boiling point indicates that distillation is a viable method for removing both lower and higher boiling impurities.

Understanding Potential Impurities

The choice of purification technique is dictated by the nature of the impurities present in the crude material. While a definitive list of impurities depends on the specific synthetic route employed, common impurities in the synthesis of related methoxy-pyridine derivatives may include:

  • Unreacted Starting Materials: Such as precursors like 3-hydroxy-2-methylpyridine or related pyrones.

  • Isomeric Byproducts: Positional isomers of the methoxy or methyl groups.

  • Reagents and Solvents: Residual reagents from the synthesis (e.g., methylating agents, bases) and solvents used in the reaction and workup (e.g., toluene, chloroform, ethers).

  • Decomposition Products: Minor degradation products formed during the synthesis or storage.

A preliminary analysis of the crude material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and their approximate concentrations.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often the most effective route to achieving high purity. The following sections detail protocols for distillation, chromatography, and recrystallization, which can be used sequentially for the purification of this compound.

Workflow for Purification of this compound

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation Removes gross impurities and solvents chromatography Column Chromatography distillation->chromatography Removes closely related impurities recrystallization Recrystallization chromatography->recrystallization Final polishing step pure High-Purity Product (>99%) recrystallization->pure

Caption: A typical multi-step purification workflow for this compound.

Detailed Protocols

Protocol 1: Fractional Distillation

Fractional distillation is an excellent initial step to remove solvents and impurities with significantly different boiling points from the target compound.

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. By using a fractionating column, multiple successive distillations are effectively carried out, leading to a better separation of compounds with close boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Charge the Flask: Add the crude this compound to the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Assemble the Apparatus: Set up the fractional distillation apparatus as shown in standard organic chemistry laboratory manuals. Ensure all joints are properly sealed.

  • Heating: Gently heat the flask using the heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An efficient separation is achieved when a temperature gradient is established along the column.

  • Collect Fractions:

    • Forerun: Collect the initial distillate, which will primarily consist of lower-boiling impurities and residual solvents. The temperature at the distillation head will be below the boiling point of the target compound.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 173 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • End Fraction: As the distillation proceeds, if the temperature rises significantly above the boiling point of the product, stop the distillation or collect this fraction separately.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

Expert Insights:

  • For heat-sensitive impurities or to lower the boiling point, distillation can be performed under reduced pressure (vacuum distillation).

  • The efficiency of the separation depends on the length and type of the fractionating column. A longer column with a high surface area packing provides better separation.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. For pyridine derivatives, silica gel is a common stationary phase.

Principle: The crude mixture is applied to a column of an adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to separation.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates for monitoring the separation

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.[4]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude or distilled this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying pressure from a compressed air or nitrogen line to increase the flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expert Insights:

  • A gradient elution, where the polarity of the eluent is gradually increased during the separation, can be highly effective for separating compounds with a wide range of polarities.

  • For difficult separations, high-performance flash chromatography systems with pre-packed columns can provide better resolution and reproducibility.

Protocol 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree. Given that this compound is a crystalline solid at room temperature, this is an excellent final purification step.

Principle: The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Solvent Selection: The key to successful recrystallization is the choice of solvent. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be easily removable from the purified crystals.

Potential solvents for this compound could include non-polar solvents like hexanes, heptane, or cyclohexane, or mixtures of these with a slightly more polar solvent like diethyl ether or ethyl acetate.

Procedure:

  • Dissolution: Place the crude this compound in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Expert Insights:

  • Slow cooling generally leads to the formation of larger, purer crystals.

  • If the compound oils out instead of crystallizing, it may be due to the presence of significant impurities or an inappropriate solvent. In such cases, trying a different solvent or further pre-purification by distillation or chromatography is recommended.

High-Purity Analysis

For applications requiring the highest purity, such as in drug development, advanced analytical techniques are necessary to confirm the purity of the final product.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the removal of very closely related impurities, such as isomers, preparative HPLC can be employed.

Principle: Similar to column chromatography but using a high-pressure pump to force the mobile phase through a column packed with smaller particles, leading to much higher resolution.

Typical Conditions for Pyridine Derivatives:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound absorbs strongly.

Workflow for Preparative HPLC:

PrepHPLCWorkflow sample Partially Purified This compound injection Injection onto Prep HPLC Column sample->injection separation Separation based on Differential Partitioning injection->separation fractionation Fraction Collection (UV-Triggered) separation->fractionation analysis Purity Analysis of Fractions (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Lyophilization or Rotovap) pooling->evaporation final_product Ultra-Pure Product (>99.9%) evaporation->final_product

References

Application Notes & Protocols: The Strategic Use of 3-Methoxy-2-methylpyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Modern Pharmaceuticals

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung hero molecules known as pharmaceutical intermediates. 3-Methoxy-2-methylpyridine (CAS No: 26395-26-6) is a premier example of such a foundational building block. Its strategic importance lies in the pyridine scaffold, a heterocyclic aromatic ring that is a ubiquitous feature in a vast array of approved drugs.[1][2] The pyridine ring system imparts favorable pharmacokinetic properties, offers sites for hydrogen bonding, and allows for fine-tuning of a molecule's electronic and steric profile.[1]

The specific substitution pattern of this compound, featuring a methoxy group at the 3-position and a methyl group at the 2-position, provides chemists with a unique combination of reactivity and structural control. This intermediate and its close derivatives are particularly pivotal in the industrial-scale synthesis of Proton Pump Inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production and are mainstays in treating acid-related gastrointestinal disorders.[3][4][5] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for leveraging this versatile intermediate in pharmaceutical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's physical and chemical properties is paramount for its effective and safe use in any synthetic protocol.

PropertyValueSource
CAS Number 26395-26-6[6]
Molecular Formula C₇H₉NO[7]
Molecular Weight 123.15 g/mol [7]
Boiling Point 128-129 °C
Density 0.943 g/cm³ at 25 °C
Appearance Liquid[6]

Safety & Handling: this compound is classified as a substance that requires careful handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this chemical within a chemical fume hood. Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[8][9]

  • Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[6] Keep the container tightly closed.[6]

  • In Case of Exposure:

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

    • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable breathing position. Call a poison center or doctor if you feel unwell.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Core Application: A Gateway to Proton Pump Inhibitors (PPIs)

The primary and most significant application of this compound and its derivatives is in the synthesis of the substituted pyridine moiety common to all major PPIs, including Rabeprazole, Pantoprazole, Omeprazole, and Esomeprazole.[3][4] These drugs function as prodrugs that are activated by acid. The pyridine component, with a pKa of around 4.0, plays a crucial role by enabling the molecule to selectively accumulate in the highly acidic secretory canaliculi of the stomach's parietal cells.[5]

Once in this acidic environment, the drug undergoes a molecular rearrangement to form a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the "proton pump"), irreversibly inactivating it.[5]

PPI_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) PPI Pro-drug (PPI) (Weak Base) Accumulation Selective Accumulation due to Pyridine pKa PPI->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Reactive_Intermediate Active Sulfenamide Intermediate Activation->Reactive_Intermediate ProtonPump H+/K+-ATPase (Proton Pump) Reactive_Intermediate->ProtonPump Covalent Bonding (to Cys residues) InactivatedPump Inactivated Pump (Covalent Bond) ProtonPump->InactivatedPump Block Gastric Acid Secretion Blocked InactivatedPump->Block

Caption: Mechanism of Proton Pump Inhibitor (PPI) action.

Protocol: Synthesis of a Key Rabeprazole Intermediate

This protocol details the synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, a crucial intermediate in the manufacture of Rabeprazole, adapted from established industrial processes.[10] This multi-step synthesis showcases how derivatives of the core this compound structure are elaborated into complex APIs.

Rabeprazole_Intermediate_Synthesis Start 2,3-Dimethyl-4-nitropyridine-N-oxide Step1_Product 4-(3-methoxypropoxy)-2,3- dimethylpyridine-N-oxide Start->Step1_Product Step 1: Nucleophilic Aromatic Substitution Reagent1 3-Methoxypropanol + K2CO3 (Base) in DMF Reagent1->Step1_Product Step2_Product 2-chloromethyl-4-(3-methoxypropoxy) -3-methylpyridine-N-oxide Step1_Product->Step2_Product Step 2: Regioselective Radical Chlorination Reagent2 N-chlorosuccinimide (NCS) + Radical Initiator (e.g., BPO) + Tri-n-butylamine Reagent2->Step2_Product Final_Product Rabeprazole Thioether Intermediate Step2_Product->Final_Product Step 3: Nucleophilic Substitution (Coupling) Reagent3 2-Mercapto-1H-benzimidazole + Base (e.g. NaOH) Reagent3->Final_Product Rabeprazole Rabeprazole (API) Final_Product->Rabeprazole Final Oxidation Step (e.g., with m-CPBA)

Caption: Synthetic workflow for a key Rabeprazole intermediate.

Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide
  • Causality: This step replaces the nitro group with the desired side chain via a nucleophilic aromatic substitution. The N-oxide activates the 4-position, making it susceptible to nucleophilic attack. An alkaline condition, provided by potassium carbonate, is necessary to deprotonate the 3-methoxypropanol, forming a more potent alkoxide nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Protocol:

    • To a stirred solution of 2,3-Dimethyl-4-nitropyridine-N-oxide in DMF, add potassium carbonate.

    • Slowly add 3-methoxypropanol to the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Regioselective Chlorination to 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine-N-oxide
  • Causality: The goal is to selectively chlorinate the methyl group at the 2-position, which is more activated than the 3-position methyl group. A radical chlorination mechanism is employed using an N-chloro source like N-chlorosuccinimide (NCS) and a radical initiator (e.g., dibenzoyl peroxide - BPO).[10] The addition of a sterically hindered base like tri-n-butylamine is crucial; it enhances the regioselectivity, preventing chlorination at the less-desired 3-methyl position.[10]

  • Protocol:

    • Dissolve the product from Step 1 in DMF.

    • Add a catalytic amount of a radical initiator (e.g., BPO) and the regioselective catalyst (e.g., tri-n-butylamine).[10]

    • Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature between 60-70 °C.

    • Stir for 2-4 hours until the reaction is complete (monitored by HPLC or TLC).

    • Cool the mixture, pour it into water, and extract the product with dichloromethane.

    • Combine, wash, dry, and concentrate the organic extracts to obtain the chlorinated intermediate.

Step 3: Coupling with 2-Mercapto-1H-benzimidazole
  • Causality: This is the final coupling step to form the core structure of the PPI. The sulfur atom of 2-Mercapto-1H-benzimidazole acts as a nucleophile, displacing the chloride from the 2-chloromethyl group synthesized in the previous step. The reaction is performed under basic conditions (e.g., using sodium hydroxide) to deprotonate the thiol, forming the highly nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the chloromethyl group.

  • Protocol:

    • Dissolve 2-Mercapto-1H-benzimidazole in a suitable solvent like ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide to form the sodium thiolate salt.

    • Add the chlorinated intermediate from Step 2 to the reaction mixture.

    • Heat the mixture to reflux for 1-2 hours.

    • Upon completion, cool the reaction. The product may precipitate out or can be obtained by concentrating the solvent and performing a work-up with water and extraction.

    • The crude product can be purified by recrystallization to yield the final thioether intermediate with high purity.

The subsequent oxidation of this thioether intermediate to a sulfoxide yields the final Rabeprazole API.[4][11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic intermediate that provides a reliable and versatile entry point into the synthesis of life-changing pharmaceuticals. Its specific substitution pattern offers a handle for controlled, regioselective reactions, making it indispensable in the multi-step, industrial-scale production of proton pump inhibitors.[12][10] The protocols and principles outlined in this guide demonstrate the causality behind its application, providing researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this pivotal building block in the advancement of medicinal chemistry.

References

Application Notes and Protocols: 3-Methoxy-2-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxy-2-methylpyridine in Modern Agrochemicals

The pyridine ring is a foundational scaffold in a multitude of bioactive molecules, including a significant number of agrochemicals that are crucial for global food security.[1] Its unique electronic properties and versatile reactivity make it an ideal building block for designing potent and selective fungicides, herbicides, and insecticides. Among the vast family of pyridine derivatives, this compound stands out as a particularly valuable starting material and intermediate in the synthesis of complex agrochemicals. Its specific substitution pattern—a methoxy group at the 3-position and a methyl group at the 2-position—offers a strategic combination of steric and electronic features that can be exploited to construct highly functionalized pyridine cores.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of commercially significant agrochemicals. We will delve into the synthetic pathways for key herbicidal and fungicidal compounds, elucidating the rationale behind the chosen reaction sequences and providing detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel crop protection agents.

Core Applications of this compound in Agrochemical Synthesis

This compound serves as a versatile precursor for the synthesis of more complex pyridine-based intermediates. The methoxy and methyl groups can be strategically modified or can influence the regioselectivity of subsequent reactions, making it a valuable starting point for creating a diverse library of agrochemical candidates. Two prominent examples of commercial agrochemicals that can be synthesized from intermediates derived from this compound are the herbicide picolinafen and the fungicide picoxystrobin .

Table 1: Key Agrochemicals and their Pyridine-based Intermediates
AgrochemicalClassKey Pyridine Intermediate
PicolinafenHerbicide2-Chloro-6-picolinic acid derivatives
PicoxystrobinFungicide2-Hydroxy-6-(trifluoromethyl)pyridine

Synthetic Pathways and Methodologies

The following sections outline the synthetic strategies to transform this compound into the pivotal intermediates required for the synthesis of picolinafen and picoxystrobin.

Diagram 1: Synthetic Utility of this compound

G A This compound B Functionalization Reactions (Oxidation, Chlorination, etc.) A->B Versatile Starting Material C Key Pyridine Intermediates B->C Intermediate Synthesis D Picolinafen (Herbicide) C->D Final Product Synthesis E Picoxystrobin (Fungicide) C->E Final Product Synthesis G A 2-Methylpyridine B Oxidation A->B KMnO4 or Nitric Acid C Picolinic Acid B->C D Chlorination C->D SOCl2 or PCl5 E 2-Chloro-6-picolinic Acid D->E G A 2-Chloro-6-picolinic Acid B Etherification with m-trifluoromethylphenol A->B C 2-(3-trifluoromethylphenoxy) -6-picolinic acid B->C D Amidation with 4-fluoroaniline C->D E Picolinafen D->E G A 2-Chloro-6-(trifluoromethyl)pyridine B Hydrolysis A->B Aqueous NaOH or KOH High Temperature & Pressure C 2-Hydroxy-6-(trifluoromethyl)pyridine B->C

References

The Strategic Utility of 3-Methoxy-2-methylpyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug discovery. Among the vast array of substituted pyridines, 3-methoxy-2-methylpyridine has emerged as a particularly versatile and strategic building block. The judicious placement of the methyl and methoxy groups on the pyridine ring imparts a nuanced reactivity, allowing for selective functionalization at multiple positions. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the key applications and experimental protocols for leveraging this compound in the synthesis of complex heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven protocols for its transformation into valuable intermediates and final products.

The inherent reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the weakly activating methyl group. The methoxy group, a powerful directing group in electrophilic aromatic substitution, also plays a crucial role in directed ortho-metalation (DoM), a key strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[1] This allows for the introduction of a wide range of substituents at the C4 position, a transformation that is often challenging to achieve through classical methods. Furthermore, the pyridine nitrogen itself can be activated to facilitate nucleophilic attack, or it can be oxidized to the corresponding N-oxide, opening up additional avenues for synthetic elaboration. This multifaceted reactivity makes this compound a valuable starting material for the construction of fused heterocyclic systems and highly decorated pyridine cores.

Core Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily centered around three key transformations: directed ortho-metalation, N-oxidation, and subsequent derivatization. Each of these pathways provides access to a unique set of functionalized intermediates, which can be further elaborated into complex molecular architectures.

Directed ortho-Metalation (DoM) at the C4 Position

Directed ortho-metalation is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings bearing a directing metalating group (DMG).[1] In the case of this compound, the methoxy group serves as an effective DMG, directing strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to selectively abstract the proton at the C4 position. This regioselectivity is a consequence of the coordination of the lithium base to the methoxy oxygen, which positions the base in close proximity to the C4 proton, leading to a kinetically favored deprotonation.

The resulting 4-lithio intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles, including aldehydes, ketones, esters, and alkyl halides, to introduce new carbon-carbon bonds. This strategy provides a direct and efficient route to 4-substituted-3-methoxy-2-methylpyridines, which are valuable intermediates for further synthetic manipulations.

Diagram: Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_start Starting Material cluster_base Base cluster_intermediate Lithiation cluster_electrophile Electrophile cluster_product Product start This compound lithiated 4-Lithio-3-methoxy-2-methylpyridine start->lithiated + n-BuLi base n-BuLi product 4-Substituted Product lithiated->product + E+ electrophile E+ N_Oxidation_Workflow cluster_input Input cluster_process Process cluster_output Output start This compound oxidation N-Oxidation (e.g., H2O2, catalyst) start->oxidation n_oxide This compound-N-oxide oxidation->n_oxide

References

Application Notes & Protocols: Navigating the Reaction Mechanisms of 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 3-Methoxy-2-methylpyridine

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a deceptively simple yet remarkably versatile heterocyclic scaffold. Its unique arrangement of a nucleophilic nitrogen, an ortho-activating methyl group, and a meta-directing, ortho-metalating methoxy group creates a nuanced reactivity profile. This guide is designed for researchers, scientists, and drug development professionals to move beyond mere procedural execution and to cultivate a deep, mechanistic understanding of this key intermediate. We will explore the causality behind experimental choices, providing not just protocols, but the strategic insight required for innovation in drug discovery and materials science. The primary application of this molecule and its derivatives lies in the synthesis of proton pump inhibitors (PPIs), such as Pantoprazole and Rabeprazole, which are blockbuster drugs for treating acid-reflux disorders.[1][2][3]

N-Oxidation: Modulating the Electronic Landscape

The transformation of the pyridine nitrogen to an N-oxide is a foundational step in many synthetic routes involving this compound. This conversion serves two primary purposes: it electronically activates the pyridine ring for subsequent substitutions and is a key step in the synthesis of important pharmaceutical intermediates.[1]

Expertise & Experience: The Rationale Behind N-Oxidation

The lone pair of electrons on the pyridine nitrogen atom renders the ring electron-deficient and somewhat deactivated towards electrophilic aromatic substitution. Conversion to the N-oxide fundamentally alters this electronic character. The resulting N-O bond is polarized, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This has several consequences:

  • Activation for Nucleophilic Substitution: The partial positive charge on the nitrogen further withdraws electron density from the ring, particularly at the C2 and C4 positions, making them highly susceptible to nucleophilic attack.

  • Altered Directing Effects: The N-oxide group can direct incoming electrophiles to different positions than the parent pyridine.

  • Intermediate for Rearrangements: The N-oxide is a crucial intermediate that can undergo rearrangements to introduce functional groups onto the pyridine ring, a key strategy in the synthesis of substituted pyridines used in drugs like Pantoprazole.[1][2]

Mechanism of N-Oxidation

The reaction proceeds via the electrophilic attack of an oxidizing agent on the basic nitrogen atom of the pyridine ring. Common oxidizing agents include hydrogen peroxide in the presence of a catalyst or peroxy acids like peracetic acid.[1] The phosphotungstic acid-catalyzed oxidation with hydrogen peroxide is a safer, more environmentally friendly, and industrially scalable method that avoids the hazards associated with peracetic acid.[1][2]

N_Oxidation cluster_reactants Reactants cluster_products Products Pyridine This compound Intermediate Pyridine->Intermediate H2O2 H₂O₂ H2O2->Intermediate Catalyst Phosphotungstic Acid (Catalyst) Reaction_Center + Catalyst->Reaction_Center activates Product This compound-N-oxide H2O H₂O Intermediate->Reaction_Center Reaction_Center->Product Reaction_Center->H2O DoM cluster_workflow DoM Workflow Substrate This compound Base n-BuLi Complex Coordinated Complex Substrate->Complex + n-BuLi Electrophile Electrophile (E⁺) Lithium_Intermediate Ortho-lithiated Intermediate Complex->Lithium_Intermediate - Butane Product 4-Substituted Product Lithium_Intermediate->Product + E⁺ SNAr_Mechanism Start 4-Chloro-3-methoxy-2-methylpyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Product 4-Substituted Product + Cl⁻ TS2->Product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-Cl OxAdd->PdII_Complex + ArCl Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl + Ar'B(OH)₂ ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 + Product Product Coupled Product (Ar-Ar') ReductElim->Product ArCl 4-Chloro-3-methoxy- 2-methylpyridine (ArCl) ArCl->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

References

Topic: High-Throughput Analysis of 3-Methoxy-2-methylpyridine: Validated HPLC and GC-MS Protocols for Pharmaceutical and Chemical Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methods for the quantitative and qualitative analysis of 3-Methoxy-2-methylpyridine, a key intermediate in pharmaceutical synthesis and chemical manufacturing. We present two orthogonal techniques: a High-Performance Liquid Chromatography (HPLC) method for high-precision quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and impurity profiling. The causality behind experimental choices, from column chemistry and mobile phase selection to ionization techniques, is thoroughly explained. Each protocol is designed as a self-validating system, incorporating system suitability checks and referencing internationally harmonized validation standards. This document is intended for researchers, analytical scientists, and quality control professionals in drug development and chemical industries who require reliable and efficient methods for the characterization of pyridine derivatives.

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative whose structural motif is integral to numerous active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity and concentration are critical process parameters that directly impact reaction yield, impurity profiles, and the safety and efficacy of the final product. Therefore, the development of accurate, precise, and reliable analytical methods is a non-negotiable aspect of quality control and process development.

The selection of an analytical technique is governed by the physicochemical properties of the analyte. While specific experimental data for this compound is not abundant, its structure—a moderately polar aromatic heterocycle—allows for reasoned scientific choices. Its expected moderate polarity and solubility in common organic solvents make it an ideal candidate for Reverse-Phase HPLC.[1] Concurrently, its presumed volatility makes it amenable to analysis by Gas Chromatography.[2] The use of two orthogonal methods, HPLC and GC-MS, provides a powerful and complementary approach: HPLC for robust quantification and GC-MS for unequivocal identification based on mass fragmentation patterns.

This guide is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are fit for their intended purpose and meet stringent regulatory expectations.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle and Method Causality

The HPLC method is designed for the precise quantification of this compound. A reverse-phase (RP) approach is selected, as it is highly effective for separating moderately polar analytes from non-polar and more polar impurities.

  • Column Chemistry: A C18 (octadecylsilane) column is the stationary phase of choice. Its non-polar, hydrophobic nature provides optimal retention for the aromatic pyridine ring through hydrophobic interactions. We recommend a column with low silanol activity to prevent peak tailing, which can occur due to the basicity of the pyridine nitrogen interacting with acidic silanol groups on the silica backbone.[6]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent. A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is added to the aqueous phase.[6] This serves a dual purpose: it protonates the pyridine nitrogen, ensuring a single ionic state and improving peak shape, and it suppresses the ionization of residual silanol groups on the column, further minimizing peak tailing.

HPLC Instrumentation and Parameters

The following parameters provide a validated starting point and can be optimized as needed.

ParameterRecommended Setting
Instrument HPLC or UPLC System with UV/PDA Detector
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 15 minutes
Protocol: HPLC Analysis

1. Reagent and Standard Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

2. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[7] The theoretical plates should be > 2000, and the tailing factor should be < 1.5.

4. Analysis Sequence:

  • Inject a diluent blank to establish the baseline.
  • Inject the working standard solutions to generate a calibration curve.
  • Inject the prepared sample solutions.
  • Inject a check standard after every 10-15 sample injections to monitor instrument performance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Principle and Method Causality

This GC-MS method is designed for the definitive identification of this compound and the separation of volatile impurities.

  • Technique Selection: GC is ideal for analyzing volatile and thermally stable compounds.[2] Coupling it with a Mass Spectrometer provides high selectivity and structural information, making it the gold standard for identification.[8]

  • Column Chemistry: A low-polarity 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is chosen. This stationary phase separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[2] EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule that can be compared against spectral libraries for confident identification.

GC-MS Instrumentation and Parameters
ParameterRecommended Setting
Instrument Gas Chromatograph with a Mass Spectrometric Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, used in Split mode (20:1 ratio)
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350
Protocol: GC-MS Analysis

1. Reagent and Standard Preparation:

  • Solvent: Use high-purity Dichloromethane or Ethyl Acetate.
  • Standard Solution (100 µg/mL): Prepare a stock solution of this compound reference standard in the chosen solvent. Dilute as necessary for analysis.

2. Sample Preparation:

  • Dissolve a known amount of the sample in the analysis solvent to achieve an approximate concentration of 100 µg/mL.
  • If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[9]
  • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

3. System Suitability Test (SST):

  • Inject the standard solution to confirm the retention time and chromatographic peak shape.
  • Verify the mass spectrometer's tune and calibration according to the manufacturer's specifications.

4. Analysis and Identification:

  • Inject a solvent blank to ensure no system contamination.
  • Inject the prepared sample.
  • Identify the this compound peak by comparing its retention time and mass spectrum to that of the reference standard.
  • Expected Fragmentation: The molecular ion (M+) peak should be visible. Key fragments would likely arise from the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), and cleavage of the pyridine ring.

Analytical Method Validation Strategy

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10][11] The validation should be performed according to a pre-approved protocol, and the results documented in a validation report.[5] Key parameters to be assessed are outlined below, based on ICH Q2(R2) guidelines.[5][7]

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.Peak purity analysis (PDA), comparison to placebo, and for GC-MS, unique mass spectrum.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.[12]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value.98.0% to 102.0% recovery of a spiked known amount.[12]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (e.g., RSD ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).System suitability parameters remain within acceptance criteria.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical processes described in this note.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Standard Reference Standard (1000 µg/mL) Dilution Serial Dilution & Filtration (0.45 µm) Standard->Dilution Create Calibrants Sample Test Sample SamplePrep Dissolution & Dilution & Filtration (0.45 µm) Sample->SamplePrep SST System Suitability Test (5 Replicates, RSD ≤ 2%) Dilution->SST CalCurve Calibration Curve (5-7 Levels) Dilution->CalCurve SampleInject Sample Injection SamplePrep->SampleInject SST->CalCurve System OK CalCurve->SampleInject Integration Peak Integration & Identification (RT) SampleInject->Integration Quant Quantification via Linear Regression Integration->Quant Report Final Report (Assay Value, Purity) Quant->Report

Caption: HPLC analysis workflow for quantification.

GCMS_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: GC-MS Analysis cluster_data_gc Phase 3: Data Interpretation Standard_GC Reference Standard (~100 µg/mL) StdInject Standard Injection Standard_GC->StdInject Sample_GC Test Sample Prep_GC Dissolution in Solvent & Filtration (0.45 µm) Sample_GC->Prep_GC SampleInject_GC Sample Injection Prep_GC->SampleInject_GC Tune MS Tune & Calibration Check Blank Solvent Blank Injection Tune->Blank System Ready Blank->StdInject StdInject->SampleInject_GC Confirm Structural Confirmation (Mass Spectrum vs. Standard) StdInject->Confirm Reference Spectrum ID Peak Identification (Retention Time) SampleInject_GC->ID ID->Confirm Report_GC Final Report (Identity Confirmed, Impurity Profile) Confirm->Report_GC

Caption: GC-MS analysis workflow for identification.

Conclusion

The HPLC and GC-MS methods detailed herein provide a comprehensive analytical toolkit for the assessment of this compound. The HPLC method offers a precise and robust platform for routine quality control and assay determination, while the GC-MS method provides an orthogonal technique for unequivocal identity confirmation and impurity profiling. Adherence to the principles of method validation and system suitability ensures that the data generated is reliable, reproducible, and compliant with global regulatory standards, supporting all stages of chemical and pharmaceutical development.

References

Application Notes & Protocols: The Strategic Role of 3-Methoxy-2-methylpyridine Derivatives in the Synthesis of Pantoprazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole, a cornerstone in the class of proton pump inhibitors, is a widely prescribed therapeutic agent for acid-related gastrointestinal disorders.[1][2] Its chemical architecture, a substituted benzimidazole linked to a pyridine moiety, necessitates a multi-step, precision-driven synthetic strategy. A critical juncture in this synthesis is the formation of the activated pyridine intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This document elucidates the pivotal role of the 3-methoxy-2-methylpyridine scaffold in constructing this key intermediate, providing detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

The synthesis of this crucial pyridine intermediate is not a direct route but rather a strategic sequence of transformations starting from readily available precursors. The core this compound structure is assembled and subsequently functionalized through a series of reactions, including chlorination and N-oxidation, to yield the desired activated intermediate for coupling with the benzimidazole counterpart.[3][4][5]

Synthetic Strategy Overview: From Maltol to the Key Pyridine Intermediate

The industrial preparation of the pantoprazole intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, often commences with maltol, an inexpensive and accessible starting material.[3][6] The synthesis pathway involves the systematic construction and functionalization of the pyridine ring, wherein the this compound core is a foundational element.

The logical flow of this synthesis can be visualized as follows:

Pantoprazole_Intermediate_Synthesis Maltol Maltol Pyranone 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Pyranone Methylation Pyridone 3-Methoxy-2-methyl-4(1H)-pyridone Pyranone->Pyridone Amination ChloroPyridine 4-Chloro-3-methoxy-2-methylpyridine Pyridone->ChloroPyridine Chlorination N_Oxide 4-Chloro-3-methoxy-2-methylpyridine-N-oxide ChloroPyridine->N_Oxide N-Oxidation Dimethoxy_N_Oxide 3,4-Dimethoxy-2-methylpyridine-N-oxide N_Oxide->Dimethoxy_N_Oxide Methoxylation Hydroxymethyl 2-Hydroxymethyl-3,4-dimethoxypyridine Dimethoxy_N_Oxide->Hydroxymethyl Rearrangement Final_Intermediate 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride Hydroxymethyl->Final_Intermediate Chlorination

Caption: Synthetic workflow from maltol to the key pantoprazole pyridine intermediate.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

The initial steps focus on building the core pyridine structure and introducing the necessary functional groups.

Step 1a: Methylation of Maltol

  • Objective: To convert the hydroxyl group of maltol to a methoxy group.

  • Protocol:

    • Dissolve sodium hydroxide (e.g., 140g) in water (e.g., 250g).[6]

    • Add maltol (e.g., 141g) and stir until fully dissolved.[6]

    • Heat the solution to approximately 84°C.[6]

    • Slowly add dimethyl sulfate dropwise, maintaining the temperature at 84-85°C.[6]

    • During the addition, maintain the pH at around 11 using a 30% sodium hydroxide solution.[6]

    • After the addition is complete, raise the temperature to 96°C and maintain for 13 hours.[7]

    • Cool the reaction mixture to below 30°C to obtain 3-methoxy-2-methyl-4H-pyran-4-one.

  • Expertise & Causality: The use of a strong base like sodium hydroxide deprotonates the hydroxyl group of maltol, forming a nucleophilic alkoxide. Dimethyl sulfate serves as an efficient methylating agent. Careful control of temperature and pH is crucial to prevent side reactions and ensure high yield.

Step 1b: Amination to form 3-Methoxy-2-methyl-4(1H)-pyridone

  • Objective: To replace the ring oxygen of the pyranone with nitrogen to form the pyridone core.

  • Protocol:

    • To the 3-methoxy-2-methyl-4H-pyran-4-one (e.g., 140g) from the previous step, add aqueous ammonia (e.g., 1700g).[7]

    • Heat the mixture at 85°C with stirring for 16 hours.[7]

    • Remove water by vacuum distillation to yield the solid product, 3-methoxy-2-methyl-4(1H)-pyridone.[7]

  • Expertise & Causality: This reaction is a nucleophilic substitution where ammonia attacks the carbonyl carbon, leading to ring opening and subsequent recyclization to form the more stable pyridone ring. The excess ammonia drives the reaction to completion.

Step 1c: Chlorination to 4-Chloro-3-methoxy-2-methylpyridine

  • Objective: To convert the pyridone to the corresponding 4-chloro derivative, a key precursor for subsequent steps.

  • Protocol:

    • Suspend 3-methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6g) in phosphorus oxychloride (POCl₃, e.g., 50 ml).[8]

    • Reflux the mixture for 10 hours.[8]

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[8]

    • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.[8]

    • Add chloroform and water to the resulting oily substance and separate the chloroform layer.[8]

    • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.[8]

    • Combine the chloroform extracts, wash with water, dry, and evaporate the solvent.[8]

    • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.[8]

  • Expertise & Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for converting pyridones to chloropyridines. The workup procedure is critical to neutralize the acidic conditions and efficiently extract the product. The use of toluene for azeotropic removal of POCl₃ is a standard technique to ensure its complete removal.

Part 2: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

This N-oxide is a pivotal intermediate that facilitates the subsequent introduction of the second methoxy group at the 4-position.

  • Objective: To oxidize the pyridine nitrogen to form the N-oxide.

  • Protocol:

    • Use 4-chloro-3-methoxy-2-methylpyridine as the starting material.

    • A common method involves oxidation with hydrogen peroxide in the presence of a catalyst like phosphotungstic acid or in glacial acetic acid.[3][5]

    • In a representative procedure, 4-chloro-3-methoxy-2-methylpyridine is reacted with hydrogen peroxide in glacial acetic acid at 50-80°C for 3-6 hours.[5]

    • After the reaction, glacial acetic acid is removed under reduced pressure.[5]

    • The residue is dissolved in water, and the pH is adjusted to 10-11 with a sodium hydroxide solution.[5]

    • The product is extracted with dichloromethane, and the organic layer is washed until neutral.[5]

    • After drying with anhydrous sodium sulfate and evaporating the solvent, the N-oxide is obtained.[3][5]

  • Expertise & Causality: The N-oxidation activates the pyridine ring for nucleophilic substitution. The electron-withdrawing N-oxide group makes the 4-position more susceptible to attack by a nucleophile like methoxide in the subsequent step. The use of peracetic acid (formed in situ from H₂O₂ and acetic acid) is a classic method for N-oxidation.[3]

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield Reference
Amination3-Methoxy-2-methyl-4H-pyran-4-one3-Methoxy-2-methyl-4(1H)-pyridone93%[7]
Chlorination3-Methoxy-2-methyl-4(1H)-pyridone4-Chloro-3-methoxy-2-methylpyridine77.4 - 77.9%[7]

From Intermediate to Pantoprazole

The synthesized 4-chloro-3-methoxy-2-methylpyridine-N-oxide is then subjected to further transformations to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This involves methoxylation to replace the 4-chloro group, followed by rearrangement and a final chlorination step.[3][9]

The overall reaction sequence leading to pantoprazole is depicted below:

Pantoprazole_Synthesis_Overview cluster_pyridine Pyridine Intermediate Synthesis cluster_benzimidazole Benzimidazole Intermediate cluster_final_steps Final Assembly and Oxidation Pyridine_Intermediate 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride Thioether Pantoprazole Sulfide Pyridine_Intermediate->Thioether Condensation Starting Materials Starting Materials ... ... Starting Materials->... Multi-step synthesis ...->Pyridine_Intermediate Multi-step synthesis Benzimidazole_Intermediate 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole Benzimidazole_Intermediate->Thioether Pantoprazole Pantoprazole Thioether->Pantoprazole Oxidation

Caption: Overview of the final steps in pantoprazole synthesis.

The final key steps are:

  • Condensation: The 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base. This reaction forms the thioether linkage, connecting the pyridine and benzimidazole rings.[1][2][10]

  • Oxidation: The resulting thioether intermediate is then oxidized to the corresponding sulfoxide, which is pantoprazole.[1][2][10] This oxidation is a critical step, and various oxidizing agents can be employed.[10]

Conclusion

While not a direct precursor, the this compound scaffold is a fundamental building block in the industrial synthesis of pantoprazole. Its strategic formation from simple starting materials like maltol and its subsequent functionalization through chlorination and N-oxidation are critical for the efficient production of the key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The protocols and insights provided herein offer a comprehensive guide for researchers and professionals engaged in the synthesis and development of this important pharmaceutical agent.

References

An Application Guide for the Synthesis of 4-chloro-3-methoxy-2-methylpyridine via POCl₃-Mediated Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 4-chloro-3-methoxy-2-methylpyridine, a critical intermediate in the pharmaceutical industry, notably for the production of the proton pump inhibitor Pantoprazole.[1][2][3] The primary transformation involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride (POCl₃).

The narrative is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety imperatives, and process optimization insights essential for researchers and drug development professionals.

Scientific Principles and Reaction Mechanism

The conversion of a 4-pyridone to a 4-chloropyridine is a fundamental transformation in heterocyclic chemistry. The reaction leverages the dual role of phosphorus oxychloride (POCl₃) as both a powerful chlorinating agent and, when used in excess, a reaction solvent.[1][4]

The mechanism is analogous to the activation of amides in the Vilsmeier-Haack reaction.[5][6][7][8] The 4-pyridone starting material exists in tautomeric equilibrium with its aromatic 4-hydroxypyridine form. The hydroxyl group of this tautomer attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the hydroxyl group with a chlorine atom. This process converts the thermally stable pyridone into a reactive chloropyridine, primed for further functionalization.

G cluster_start Starting Material & Tautomer cluster_activation Activation with POCl₃ cluster_substitution Substitution & Product Formation SM 3-Methoxy-2-methyl-4(1H)-pyridone Tautomer 4-Hydroxy-3-methoxy-2-methylpyridine (Aromatic Tautomer) SM->Tautomer Tautomerization Intermediate Pyridyl Dichlorophosphate Intermediate Tautomer->Intermediate Nucleophilic attack on P POCl3 POCl₃ (Phosphorus Oxychloride) Product 4-chloro-3-methoxy-2-methylpyridine Intermediate->Product SNAr-type attack by Chloride (Cl⁻) Byproduct H₃PO₄ + HCl (after hydrolysis) Product->Byproduct Generated during workup

Caption: Proposed reaction mechanism for the chlorination of 4-pyridone.

Materials, Reagents, and Equipment

Successful synthesis requires high-quality reagents and appropriate laboratory equipment. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.

Table 1: Reagent Specifications

ReagentFormulaMW ( g/mol )CAS No.DensityKey Hazards
3-Methoxy-2-methyl-4(1H)-pyridoneC₇H₉NO₂139.1576015-11-7-Skin/Eye Irritant[9]
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-31.645 g/mLFatal if inhaled, Severe burns, Reacts violently with water[10][11]
TolueneC₇H₈92.14108-88-30.867 g/mLFlammable, Health hazard
ChloroformCHCl₃119.3867-66-31.48 g/mLHarmful, Health hazard
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-72.43 g/mLSkin/Eye Irritant
Water (Deionized)H₂O18.027732-18-51.00 g/mLNone
Silica Gel (for chromatography)SiO₂60.087631-86-9-Inhalation hazard

Required Equipment:

  • Round-bottom flasks (three-neck configuration recommended)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

CRITICAL SAFETY DIRECTIVE: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is an extremely hazardous substance that demands rigorous safety protocols. Failure to adhere to these guidelines can result in severe injury or fatality.

  • Corrosivity and Reactivity: POCl₃ is highly corrosive to skin, eyes, and the respiratory tract.[12][13] It reacts violently with water, hydrolyzing to produce phosphoric acid and toxic hydrogen chloride gas.[5] NEVER allow contact with water or moist air in an uncontrolled manner.[10][14]

  • Toxicity: It is acutely toxic and can be fatal if inhaled.[11] All manipulations must be conducted within a high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:

    • Eye/Face Protection: Tightly fitting safety goggles in combination with a full-face shield.[10][11]

    • Hand Protection: Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber). Inspect gloves before each use.[11][13]

    • Body Protection: A flame-retardant lab coat and chemical-resistant apron.

    • Respiratory Protection: In case of inadequate ventilation or spill, a self-contained breathing apparatus is required.[12][14]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[13] All personnel must be trained on the specific spill and exposure response procedures for POCl₃.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for this synthesis.[15] It is designed for a 5.6 g scale of the starting material.

G Setup 1. Reaction Setup - Dry glassware - Add Pyridone & POCl₃ Reaction 2. Chlorination Reaction - Heat to reflux (105-110°C) - Reflux for 10 hours Setup->Reaction Concentration 3. POCl₃ Removal - Cool reaction - Concentrate via rotary evaporator Reaction->Concentration Azeotrope 4. Azeotropic Removal - Add toluene - Evaporate to remove residual POCl₃ Concentration->Azeotrope Workup 5. Aqueous Workup - Dissolve residue in Chloroform - Carefully add water Azeotrope->Workup Neutralize 6. Neutralization & Extraction - Basify aqueous layer with K₂CO₃ - Extract with Chloroform Workup->Neutralize Purify 7. Purification - Combine organic layers, dry, evaporate - Purify by silica gel chromatography Neutralize->Purify Product Final Product 4-chloro-3-methoxy-2-methylpyridine Purify->Product

Caption: Experimental workflow for the synthesis of 4-chloro-3-methoxy-2-methylpyridine.

Step 1: Reaction Setup

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a thermometer.

  • In a chemical fume hood, charge the flask with 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g).

  • Carefully add phosphorus oxychloride (50 ml) to the flask. The pyridone will be suspended in the liquid.

Step 2: Chlorination Reaction

  • With vigorous stirring, begin heating the suspension using a heating mantle.

  • Bring the mixture to a gentle reflux (approx. 105-110°C) and maintain this temperature for 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Step 3: Workup and Purification

  • After 10 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator. Causality: This step is crucial to minimize the amount of POCl₃ that needs to be quenched hydrolytically, which is a highly exothermic and hazardous process.

  • Add toluene to the oily residue and evaporate again under reduced pressure.[15] Causality: Toluene forms an azeotrope with residual POCl₃, facilitating its complete removal.

  • Dissolve the resulting oily substance in chloroform. Transfer this solution to a separatory funnel.

  • Very slowly and carefully, with cooling in an ice bath, add water to the chloroform solution to hydrolyze any remaining phosphorus species.

  • Separate the chloroform layer. The aqueous layer should be made alkaline (pH > 8) by the slow addition of a saturated solution of potassium carbonate.[15]

  • Extract the now alkaline aqueous layer multiple times with fresh portions of chloroform.

  • Combine all organic (chloroform) extracts, wash with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the dried chloroform solution under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.[15]

Process Optimization and Green Chemistry Insights

While the use of excess POCl₃ as a solvent is effective, it presents significant environmental and safety challenges due to the large volume of acidic waste generated during the aqueous quench.[1][4] Modern drug development emphasizes greener and more efficient synthetic routes.

Advanced Protocol Modification: Vilsmeier Reagent Co-generation

A patented improvement on this procedure avoids the hazardous and wasteful quenching of large amounts of POCl₃.[1][16]

  • Principle: After the primary chlorination reaction is complete, the mixture is cooled, and N,N-dimethylformamide (DMF) is added. The excess POCl₃ reacts with DMF to form the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride).[17]

  • Benefit: This reaction consumes the excess POCl₃ and generates a valuable chemical reagent that can be separated and used in other formylation reactions.[1][18] This dramatically reduces the generation of acidic wastewater and improves the overall process economy. The subsequent hydrolysis of the remaining reaction intermediate is much safer and more controlled.[16]

This approach exemplifies a key principle of green chemistry: designing processes that maximize atom economy and minimize waste.

Summary of Reaction Parameters

Table 2: Quantitative Synthesis Data

ParameterValueNotes
Starting Material Mass5.6 g3-Methoxy-2-methyl-4(1H)-pyridone
POCl₃ Volume50 mLActs as both reagent and solvent
Reaction Temperature~105-110 °CReflux
Reaction Time10 hours[15]
Typical Yield4.8 g (approx. 77%)Reported yield after purification[15]
Product AppearanceLight brown oil[15]

Conclusion

The synthesis of 4-chloro-3-methoxy-2-methylpyridine from its corresponding pyridone is a robust and well-established procedure. The primary challenge lies in the safe handling and management of phosphorus oxychloride. By following the detailed protocol and adhering strictly to the outlined safety directives, researchers can reliably produce this valuable intermediate. Furthermore, adopting advanced process modifications, such as the co-generation of Vilsmeier reagent, aligns the synthesis with modern principles of efficiency and environmental responsibility, a critical consideration in contemporary drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Methoxy-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction to the Synthesis of this compound

This compound is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of the methoxy and methyl groups on the pyridine ring makes it a versatile building block. Achieving high yields in its synthesis requires careful control of reaction parameters and a thorough understanding of the underlying chemical transformations. This guide will explore the most common and effective synthetic routes, offering detailed protocols and troubleshooting advice for each.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when undertaking the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two primary, well-established routes for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Dechlorination of 4-chloro-3-methoxy-2-methylpyridine. This is a widely used method due to the commercial availability of the chlorinated precursor. The key step is the selective removal of the chlorine atom at the 4-position.

  • Route 2: Boekelheide Rearrangement of 2,3-Lutidine N-oxide. This route offers a direct approach from a readily available starting material, 2,3-lutidine, by leveraging a classic rearrangement reaction.

Q2: I am experiencing low yields. What are the most common general causes?

Low yields in pyridine synthesis can often be attributed to a few common factors[1][2]:

  • Purity of Starting Materials: Impurities in your starting materials can significantly interfere with the reaction. Always ensure the purity of your reagents before use.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.

  • Atmosphere Control: Many of the reagents used in these syntheses are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Activity: In catalytic reactions, the activity of the catalyst is paramount. Ensure your catalyst is fresh and handled correctly.

Q3: How do I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By comparing the TLC profile of your reaction mixture to that of your starting materials and a pure sample of the product (if available), you can determine when the reaction is complete. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the best practices for purifying the final product?

The final product, this compound, is typically a liquid at room temperature. Purification is most commonly achieved through:

  • Distillation: Vacuum distillation is often employed to purify the product from less volatile impurities.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is effective.[3]

Synthetic Route 1: Dechlorination of 4-chloro-3-methoxy-2-methylpyridine

This route begins with the commercially available 4-chloro-3-methoxy-2-methylpyridine. The core of this synthesis is the selective removal of the chlorine atom.

Workflow for Dechlorination of 4-chloro-3-methoxy-2-methylpyridine

Dechlorination Workflow start Start with 4-chloro-3-methoxy-2-methylpyridine reaction Catalytic Hydrogenation or Zinc Dechlorination start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via dechlorination.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the dechlorination of chloropyridines.[4]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Palladium on carbon (5-10% Pd/C)

  • Methanol or Ethanol

  • Sodium acetate or Triethylamine

  • Hydrogen gas

  • High-pressure autoclave/hydrogenator

Step-by-Step Protocol:

  • In a high-pressure reaction vessel, dissolve 4-chloro-3-methoxy-2-methylpyridine (1 equivalent) in methanol or ethanol.

  • Add a base such as sodium acetate or triethylamine (1.1 equivalents) to neutralize the HCl formed during the reaction.

  • Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium).

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Method B: Dechlorination with Zinc Dust

This method provides a viable alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is not available.[5]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Zinc dust

  • Acetic acid

  • Water

  • Sodium hydroxide or Sodium carbonate solution

  • Ethyl acetate or Dichloromethane for extraction

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methoxy-2-methylpyridine (1 equivalent) in acetic acid.

  • Add zinc dust (2-3 equivalents) portion-wise to the stirred solution. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.

  • After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (around 80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.

  • Carefully neutralize the filtrate with a saturated solution of sodium hydroxide or sodium carbonate. Be cautious as this will generate heat and gas.

  • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Troubleshooting Guide for Route 1
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Reaction Catalytic Hydrogenation: Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons.[1] Zinc Dechlorination: Insufficient zinc, low reaction temperature, or short reaction time.Catalytic Hydrogenation: Use fresh catalyst, ensure the system is leak-proof to maintain pressure, and check starting materials for impurities (e.g., sulfur compounds). Zinc Dechlorination: Add more zinc dust, increase the reaction temperature, and/or extend the reaction time.
Low Yield Catalytic Hydrogenation: Over-reduction of the pyridine ring to piperidine.[4] Zinc Dechlorination: Product loss during work-up due to its partial water solubility. Both: Mechanical losses during filtration and transfers.Catalytic Hydrogenation: Use milder conditions (lower pressure, room temperature) and carefully monitor the reaction to stop it once the starting material is consumed. Zinc Dechlorination: Ensure complete extraction from the aqueous layer by performing multiple extractions.
Formation of Side Products Catalytic Hydrogenation: Hydrogenolysis of the methoxy group. Both: Dimerization or polymerization of starting material or product under harsh conditions.Catalytic Hydrogenation: Use a more selective catalyst or milder conditions. Both: Optimize reaction temperature and time to minimize side reactions.

Synthetic Route 2: Boekelheide Rearrangement of 2,3-Lutidine N-oxide

The Boekelheide reaction is a rearrangement of an α-picoline-N-oxide to a hydroxymethylpyridine, which can then be converted to the desired methoxy derivative.[6]

Reaction Mechanism: Boekelheide Rearrangement

The mechanism begins with the acylation of the N-oxide oxygen by an anhydride (commonly acetic anhydride or trifluoroacetic anhydride). This is followed by deprotonation of the α-methyl group and a subsequent[2][2]-sigmatropic rearrangement to form an acetylated intermediate. Hydrolysis then yields the hydroxymethylpyridine.[6][7]

Boekelheide Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotonation & Rearrangement cluster_2 Step 3: Hydrolysis N-oxide N-oxide Acylated N-oxide Acylated N-oxide N-oxide->Acylated N-oxide Ac₂O Ylide Ylide Acylated N-oxide->Ylide -H⁺ Rearranged Intermediate Rearranged Intermediate Ylide->Rearranged Intermediate [3,3]-Sigmatropic Rearrangement Hydroxymethylpyridine Hydroxymethylpyridine Rearranged Intermediate->Hydroxymethylpyridine H₂O

References

Common side products in 3-Methoxy-2-methylpyridine reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively manage side products encountered during synthesis. The following question-and-answer format provides in-depth, field-proven insights into the causality behind experimental outcomes and offers validated protocols for purification.

Frequently Asked Questions (FAQs)

Section 1: N-Oxide Related Impurities

Question 1: I've performed an N-oxidation on this compound, but I have a significant amount of unreacted starting material left. How can I separate my desired N-oxide from the starting material?

Answer: This is a common purification challenge. The key difference between this compound and its N-oxide is the polarity and basicity. The N-oxide is significantly more polar and less basic due to the oxygen atom coordinating with the nitrogen's lone pair. We can exploit these differences for separation.

  • Expert Insight: The N-O bond in pyridine N-oxides makes them highly polar.[1] This increased polarity is the primary handle for chromatographic separation. Furthermore, the pKa of the conjugate acid of pyridine-N-oxide is around 0.8, while for pyridine it is about 5.2.[1][2] This dramatic difference in basicity is ideal for separation by acid-base extraction.

Troubleshooting Workflow: Separation of N-Oxide from Starting Pyridine

cluster_extraction Acid-Base Extraction start Crude Reaction Mixture (N-Oxide + Starting Material) dissolve Dissolve in an immiscible organic solvent (e.g., DCM, Chloroform) start->dissolve extract Extract with dilute aqueous HCl (e.g., 1M) dissolve->extract org_phase Organic Phase: Unreacted this compound (as free base) extract->org_phase Less Basic aq_phase Aqueous Phase: Protonated N-Oxide (as hydrochloride salt) extract->aq_phase More Basic (protonated) neutralize Neutralize aqueous phase with a base (e.g., NaHCO3, K2CO3) to pH 7-9 aq_phase->neutralize extract2 Extract with organic solvent (e.g., Dichloromethane) neutralize->extract2 dry Dry organic phase (e.g., Na2SO4) and concentrate extract2->dry product Pure this compound N-oxide dry->product

Caption: Workflow for separating N-oxide from the parent pyridine.

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or chloroform.[3]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The more basic starting material will be protonated and move to the aqueous layer, while the much less basic N-oxide remains in the organic layer.

  • Separation: Separate the organic layer (containing the N-oxide) and the aqueous layer (containing the protonated starting material).

  • Isolation of N-Oxide: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified N-oxide.[4]

  • Recovery of Starting Material (Optional): To recover the unreacted starting material, cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH or saturated K₂CO₃) until the pH is > 9. Extract the now-neutral pyridine with an organic solvent (e.g., DCM), dry the organic layer, and concentrate to recover the starting material.

Alternative Method: Column Chromatography

If the extraction is not providing sufficient purity, silica gel column chromatography is a reliable alternative.[5]

  • Stationary Phase: Silica gel

  • Mobile Phase: Start with a non-polar solvent (e.g., hexanes or toluene) and gradually increase the polarity by adding ethyl acetate, methanol, or DCM. The more polar N-oxide will elute later than the less polar starting material. A typical gradient could be from 100% DCM to 95:5 DCM:Methanol.

Question 2: My N-oxidation reaction with hydrogen peroxide seems to have stalled. What could be the cause, and how can I drive it to completion?

Answer: Incomplete N-oxidation reactions are often due to issues with the oxidant, catalyst, or reaction temperature.

  • Expert Insight: The oxidation of pyridines to their N-oxides is a common transformation used to alter the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions.[1][6] Hydrogen peroxide is a common oxidant, often used in conjunction with a catalyst like phosphotungstic acid or peracetic acid (formed in situ from acetic acid).[3][4]

Troubleshooting Incomplete N-Oxidation

problem Incomplete N-Oxidation check_h2o2 Check H2O2 Concentration (Degrades over time) problem->check_h2o2 check_catalyst Verify Catalyst Activity (e.g., phosphotungstic acid) problem->check_catalyst check_temp Ensure Correct Reaction Temperature (e.g., 85-90 °C) problem->check_temp check_time Increase Reaction Time problem->check_time solution1 Use fresh, properly titrated H2O2 check_h2o2->solution1 solution2 Add fresh/more catalyst check_catalyst->solution2 solution3 Carefully increase temperature (monitor for exotherm) check_temp->solution3 solution4 Monitor by TLC/LCMS until starting material is consumed check_time->solution4

Caption: Troubleshooting logic for incomplete N-oxidation reactions.

Potential Causes and Solutions:

  • Degraded Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) solutions can decompose over time. Use a fresh bottle or titrate your current stock to confirm its concentration.

  • Insufficient Catalyst: If using a catalyst like phosphotungstic acid, ensure the correct loading is used.[4][7] The catalyst may also need activation or may be poisoned by impurities.

  • Suboptimal Temperature: These oxidations often require elevated temperatures (e.g., 85-90 °C) to proceed at a reasonable rate.[3][7] Ensure your reaction is maintained at the target temperature.

  • Reaction Time: Some oxidations can be slow. Monitor the reaction progress using TLC or LC-MS and allow for sufficient time for the reaction to go to completion.

Question 3: I have an unwanted pyridine N-oxide as a side product in my reaction. How can I remove it?

Answer: If the N-oxide is an impurity, it can be removed either by reduction back to the parent pyridine or by leveraging its high polarity for separation.

  • Expert Insight: The N-O bond is susceptible to reduction. Various reagents can achieve this deoxygenation, with phosphorus(III) compounds being very common.[8] Alternatively, catalytic hydrogenation can be effective.[9]

Protocol 2: Removal of N-Oxide Impurity by Reduction

  • Reagent Selection: A common and effective method is to treat the crude mixture with triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a suitable solvent like toluene or acetonitrile.[8]

  • Procedure:

    • Dissolve the crude product in the chosen solvent.

    • Add 1.1 to 1.5 equivalents of the reducing agent (e.g., PPh₃) portion-wise. The reaction is often exothermic.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the disappearance of the N-oxide by TLC or LC-MS.

  • Workup: Upon completion, the resulting triphenylphosphine oxide can be removed. It is often less soluble in non-polar solvents, so precipitation by adding hexanes or heptanes can be effective. Alternatively, standard column chromatography will easily separate the desired product from triphenylphosphine oxide.

Section 2: Demethylation Side Products

Question 4: My reaction is producing 3-hydroxy-2-methylpyridine as a side product. What causes this demethylation, and how can I remove it?

Answer: The methoxy group on the pyridine ring can be susceptible to cleavage (demethylation), especially under harsh acidic or nucleophilic conditions, yielding the corresponding hydroxypyridine.

  • Expert Insight: The cleavage of aryl methyl ethers is a known side reaction. Reagents like strong protic acids (HBr, HI), Lewis acids (BBr₃, AlCl₃), or strong nucleophiles can facilitate this process.[10][11] 3-Hydroxypyridine exists in equilibrium with its pyridone tautomer, which has significantly different physical properties.[12]

Formation of Common Side Products

Caption: Common side products from this compound.

Separation Strategy:

The resulting 3-hydroxy-2-methylpyridine is amphoteric and has a much higher boiling point and polarity than its methoxy counterpart.

  • Extraction: The phenolic nature of the hydroxyl group makes it acidic. You can often remove it from an organic solution by washing with a mild aqueous base (e.g., 1M NaHCO₃ or 1M NaOH). The hydroxypyridine will form a salt and move to the aqueous layer.

  • Column Chromatography: The significant difference in polarity makes separation by silica gel chromatography straightforward. The more polar 3-hydroxy-2-methylpyridine will have a much lower Rf value and will elute much later than the desired this compound.

Prevention of Demethylation:

  • Avoid Strong Acids: If possible, use milder acidic conditions or buffer your reaction.

  • Lower Reaction Temperatures: Higher temperatures can promote ether cleavage.

  • Choose Reagents Carefully: Be mindful of reagents that are known to cause demethylation, such as L-selectride or sodium trimethylsilanethiolate, unless this is the desired transformation.[10][11]

Section 3: General Purification Strategies

Question 5: What are the best general practices for the purification of this compound and its derivatives?

Answer: A multi-step approach combining extraction and chromatography is typically the most robust strategy.

  • Aqueous Workup: Always begin with an aqueous workup to remove inorganic salts, water-soluble reagents, and catalysts. Use an appropriate organic solvent for extraction, such as DCM, chloroform, or ethyl acetate.[3][5]

  • pH Adjustment: The basicity of the pyridine nitrogen is your most powerful tool. Before extraction, adjust the pH of the aqueous layer to ensure your target compound is in its neutral, most organic-soluble form (typically pH > 8).

  • Drying: Thoroughly dry the final organic extract with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating. Residual water can affect yields and interfere with chromatography.

  • Chromatography: Silica gel column chromatography is the gold standard for removing closely related organic impurities.[5]

  • Crystallization/Distillation: If your product is a solid, recrystallization from a suitable solvent system can provide very high purity.[13] For liquid products, vacuum distillation can be effective if the product is thermally stable and has a boiling point sufficiently different from impurities.

Data Summary Table

For your convenience, the following table summarizes the physical properties of the target compound and its common side products, which can aid in designing purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
This compound C₇H₉NO123.15~175-177N/ALess polar, basic.
This compound N-oxide C₇H₉NO₂139.15N/A~65-70Highly polar, much less basic.[1]
3-Hydroxy-2-methylpyridine C₆H₇NO109.13~235-238~168-171Very polar, amphoteric.[12]

References

Technical Support Center: Synthesis of 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 3-Methoxy-2-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this synthesis. Here, we address common challenges in a direct question-and-answer format, explaining the underlying chemistry to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts at synthesizing this compound are resulting in very low yields. What are the most likely causes and how can I improve the outcome?

Low yields are a common hurdle in pyridine synthesis and can often be traced back to several key factors, including suboptimal reaction conditions and the formation of side products.[1]

Common Causes and Solutions:

  • Inefficient Reaction Conditions: The choice of synthetic route and the precise control of reaction parameters are critical. For instance, in a multi-step synthesis starting from a substituted pyridine, incomplete conversion in any single step will cascade into a lower overall yield.

  • Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired this compound.[1] For example, in syntheses involving Grignard reagents, homocoupling of the Grignard reagent can be a significant side reaction.[2]

  • Purification Losses: The final product might be lost during workup and purification steps. It is crucial to optimize extraction and chromatography conditions to minimize these losses.

To systematically troubleshoot low yields, it is often beneficial to analyze each step of your synthetic route. For instance, if your synthesis involves a Suzuki coupling, ensure that the catalyst is active and that the reaction is performed under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation and protodeboronation of the boronic acid/ester.[3][4]

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

The presence of unexpected byproducts is a frequent challenge. Their formation is highly dependent on the chosen synthetic pathway.

Common Byproducts and Mitigation Strategies:

  • Homocoupling Products: In cross-coupling reactions like Suzuki or Negishi, the formation of homocoupled products (e.g., bipyridines from a pyridine halide) is a common issue. This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by the use of certain ligands.[4][5]

    • Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4] Consider using a Pd(0) source directly or ensure your precatalyst is fully reduced. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.[3]

  • Dehalogenation Products: In reactions starting from a halogenated pyridine, the halogen can be replaced by a hydrogen atom, leading to a dehalogenated byproduct. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[6]

    • Solution: Use anhydrous solvents and avoid bases that can act as hydride donors. Optimizing the reaction time can also minimize this side reaction.[3]

  • Over-methylation or Incomplete Methylation: If your synthesis involves a methylation step, for example, the methylation of a hydroxyl group, you might observe the formation of products with either too many or too few methyl groups.

    • Solution: Carefully control the stoichiometry of the methylating agent and the reaction temperature. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize the desired product.[7]

Below is a troubleshooting workflow to help diagnose and address common issues in pyridine synthesis:

Caption: A logical workflow to diagnose and solve common issues in pyridine synthesis.

Q3: I am struggling with the purification of the final this compound product. What are the recommended methods?

Purification of substituted pyridines can be challenging due to their basicity and potential for co-elution with structurally similar impurities.

Recommended Purification Techniques:

MethodDescriptionAdvantagesDisadvantages
Column Chromatography The most common method for purifying organic compounds. For pyridines, silica gel is typically used.High resolution, adaptable to various scales.Can be time-consuming, potential for product loss on the column.
Distillation Effective for purifying liquid products with a sufficiently high boiling point and thermal stability.Can be used for large-scale purification.Not suitable for non-volatile or thermally labile compounds.
Crystallization A powerful technique for obtaining highly pure crystalline solids.Can yield very pure material, scalable.Requires a suitable solvent system, may not be feasible for oils or amorphous solids.
Acid-Base Extraction Exploits the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities.Simple and effective for removing non-basic impurities.May not separate the product from other basic impurities.

For column chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of the basic pyridine product on the acidic silica gel.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-methoxypyridine (A Potential Precursor)

This protocol describes the methylation of 2-chloro-3-hydroxypyridine, a common starting material for the synthesis of 3-methoxy-substituted pyridines.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Iodomethane

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add iodomethane (1.05 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-3-methoxypyridine.[7]

Caption: Workflow for the synthesis of 2-chloro-3-methoxypyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of this compound from appropriate precursors (e.g., 2-chloro-3-methoxypyridine and a methylboronic acid derivative).

Materials:

  • Aryl halide (e.g., 2-chloro-3-methoxypyridine)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the palladium catalyst and ligand (if used) to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods

Accurate characterization of the starting materials, intermediates, and the final product is crucial for a successful synthesis.

TechniqueApplication
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR are essential for structural elucidation and purity assessment.
Mass Spectrometry (MS) Used to determine the molecular weight of the product and identify impurities. LC-MS is particularly useful for monitoring reaction progress.[8]
Thin Layer Chromatography (TLC) A quick and simple method for monitoring reaction progress and assessing the purity of fractions during column chromatography.
Gas Chromatography (GC) Can be used for purity analysis of volatile compounds.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity analysis and can be used for preparative purification.

References

Improving the purity of synthesized 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Achieving High Purity in 3-Methoxy-2-methylpyridine Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing high-purity compounds is critical for the success of your research and development projects. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the synthesis and purification of this compound.

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the most common impurities in the synthesis of this compound and where do they come from?

The nature and source of impurities are intrinsically linked to the synthetic route employed. However, several common classes of impurities are consistently observed. Understanding their origin is the first step toward effective removal.

Impurity ClassPotential Source / Cause
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions (temperature, time), insufficient reagent, or catalyst deactivation. A common example is residual 3-Hydroxy-2-methylpyridine in methylation reactions.
Isomeric Byproducts Side reactions occurring in parallel to the main reaction. For instance, N-methylation of the pyridine ring can compete with the desired O-methylation of a hydroxyl precursor, leading to difficult-to-separate isomers.
Over-reaction Products Further reaction of the desired product under the reaction conditions. An example could be the introduction of a second methoxy group if another reactive site is available.
Reagent-derived Impurities Excess reagents or byproducts from reagents, such as residual phosphorus oxychloride in chlorination reactions, which can be challenging to remove completely.[1][2][3]
Solvent Residues High-boiling point solvents like DMF or Toluene used during synthesis or workup that are not fully removed during evaporation.[2][3]
Degradation Products Decomposition of the product or intermediates, often caused by excessive heat during reaction or purification (e.g., distillation), or exposure to air and light.[4]

Q2: I've completed my synthesis. What is the first analytical step I should take to assess the purity of my crude this compound?

Your first step should be a combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Provides a quick, qualitative assessment of the reaction's success. By spotting the starting material, the reaction mixture, and a co-spot on a single plate, you can instantly visualize if the starting material has been consumed and estimate the number of byproducts formed.

  • ¹H NMR Spectroscopy: This is the most powerful initial tool for structural confirmation and purity estimation. The spectrum of the crude product will confirm the presence of the desired this compound and reveal the presence of residual solvents, starting materials, or significant byproducts. The integration of signals can provide a rough estimate of the purity.

Q3: My crude product is a complex mixture. When should I choose distillation over column chromatography for purification?

The choice between distillation and chromatography depends on the physical properties of your target compound and its impurities.[5]

  • Choose Distillation When:

    • The desired product is a liquid with a significantly different boiling point from its impurities.

    • The impurities are non-volatile (e.g., inorganic salts, high molecular weight polymers).

    • You are working on a large scale, as distillation is often more scalable than chromatography.

    • The product is thermally stable at its boiling point (even under vacuum).

  • Choose Column Chromatography When:

    • The impurities have boiling points very close to the product, making distillation ineffective.

    • The product is a solid or a high-boiling oil.

    • The product is thermally sensitive and would decompose upon heating.[1]

    • You need to separate structurally similar isomers.

The following workflow can help guide your decision:

G start Assess Crude Product Purity (TLC, NMR) impurity_type Identify Impurity Type start->impurity_type bp_diff Boiling Points Significantly Different? impurity_type->bp_diff Volatile Impurities chromatography Purify by Column Chromatography impurity_type->chromatography Non-Volatile or Isomeric Impurities thermal_stability Product Thermally Stable? bp_diff->thermal_stability Yes bp_diff->chromatography No distill Purify by Fractional Vacuum Distillation thermal_stability->distill Yes thermal_stability->chromatography No end High-Purity Product distill->end chromatography->end G cluster_0 Organic Phase (DCM) cluster_1 Aqueous Phase A Crude Product (Product + Starting Material) E Product-HCl Salt + Starting Material A->E Extract w/ HCl B Neutral Impurities C Purified Product D 1M HCl E->B Wash w/ DCM F Add NaOH (pH > 10) E->F F->C Extract w/ DCM G Inorganic Salts

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 3-Methoxy-2-methylpyridine. This important heterocyclic building block presents unique challenges and opportunities in catalytic transformations due to the electronic and steric influence of its substituents. This resource will help you navigate these complexities to achieve optimal reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalytic reactions with this compound, providing concise and actionable answers.

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound derivatives, and what are the typical starting catalyst systems?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for functionalizing this compound derivatives (typically halo-substituted) are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. Below is a table summarizing the common applications and typical starting catalyst systems.

ReactionApplicationTypical Palladium Pre-catalystRecommended Ligand TypeCommon Base
Suzuki-Miyaura C-C bond formation (biaryl synthesis)Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Bulky, electron-rich phosphines (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃
Buchwald-Hartwig C-N bond formation (arylamine synthesis)Pd(OAc)₂, Pd₂(dba)₃Biaryl phosphines (e.g., BINAP, Xantphos)NaOt-Bu, K₃PO₄
Heck C-C bond formation (alkenylation)Pd(OAc)₂Phosphines (e.g., P(o-tolyl)₃) or NHCsEt₃N, K₂CO₃
Sonogashira C-C bond formation (alkynylation)PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (with CuI co-catalyst)Triphenylphosphine (PPh₃)Et₃N, Diisopropylamine

Q2: How do the 3-methoxy and 2-methyl groups on the pyridine ring influence catalyst selection and reaction outcomes?

A2: The substituents on the pyridine ring significantly impact its reactivity:

  • 3-Methoxy Group: This electron-donating group increases the electron density of the pyridine ring, which can make oxidative addition to a palladium(0) center more challenging compared to electron-deficient pyridines.[1] However, it can also influence regioselectivity in C-H functionalization reactions.[2] The methoxy group can also act as a directing group in certain metalation reactions.[3]

  • 2-Methyl Group: This group introduces steric hindrance around the nitrogen atom and the C2 and C3 positions. This steric bulk can hinder the coordination of the pyridine nitrogen to the metal center, which can be advantageous in preventing catalyst inhibition.[4] However, it can also make reactions at the C2 or C3 positions more difficult. For sterically hindered substrates, the use of bulky ligands is often necessary to promote efficient catalysis.[5]

Q3: What are the primary causes of low yield in Suzuki-Miyaura reactions with this compound derivatives?

A3: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few key issues:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[6]

  • Inefficient Oxidative Addition: The electron-rich nature of the this compound ring can slow down the oxidative addition step.[1]

  • Protodeboronation: The boronic acid coupling partner can be protonated and removed from the catalytic cycle, especially in the presence of water.[6]

  • Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen.[6][7]

Q4: When should I consider using a nickel-based catalyst system instead of palladium for reactions with this compound?

A4: Nickel-based catalysts can be a cost-effective and sometimes more reactive alternative to palladium.[8] Consider a nickel catalyst system, particularly with N-heterocyclic carbene (NHC) ligands, when:

  • You are working with less reactive aryl chlorides as coupling partners.

  • You are looking for alternative reactivity or selectivity.

  • Cost is a significant consideration for large-scale synthesis.

Section 2: Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for common problems encountered during catalytic reactions with this compound.

Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling

Scenario: You are performing a Suzuki-Miyaura reaction between a bromo-substituted this compound and an arylboronic acid, and you are observing low conversion to the desired biaryl product.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G start Low Yield in Suzuki-Miyaura Reaction reagent_quality Check Reagent Quality - Purity of halo-pyridine - Purity and stability of boronic acid - Anhydrous solvents and base start->reagent_quality reaction_setup Verify Reaction Setup - Inert atmosphere (N₂ or Ar) - Proper degassing of solvents - Efficient stirring reagent_quality->reaction_setup If reagents are pure sub_reagent Use fresh, high-purity reagents. Consider boronate esters for stability. reagent_quality->sub_reagent catalyst_system Evaluate Catalyst System - Catalyst and ligand integrity - Appropriate ligand choice (bulky, electron-rich) - Sufficient catalyst loading reaction_setup->catalyst_system If setup is correct sub_setup Ensure rigorous exclusion of air and water. reaction_setup->sub_setup reaction_conditions Optimize Reaction Conditions - Temperature - Reaction time - Base and solvent screen catalyst_system->reaction_conditions If catalyst system is appropriate sub_catalyst Try bulky, electron-rich ligands like SPhos or XPhos. Increase catalyst loading. catalyst_system->sub_catalyst sub_conditions Screen different bases (K₃PO₄, Cs₂CO₃). Screen solvents (Dioxane, Toluene). Increase temperature. reaction_conditions->sub_conditions G start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald heck Heck (C-C, Alkenylation) start->heck sonogashira Sonogashira (C-C, Alkynylation) start->sonogashira suzuki_ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) suzuki->suzuki_ligand buchwald_ligand Biaryl phosphines (e.g., BINAP, Xantphos) buchwald->buchwald_ligand heck_ligand Triphenylphosphine derivatives or NHCs heck->heck_ligand sonogashira_ligand Triphenylphosphine (with CuI co-catalyst) sonogashira->sonogashira_ligand pd_source Common Pd Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ suzuki_ligand->pd_source buchwald_ligand->pd_source heck_ligand->pd_source sonogashira_ligand->pd_source

References

Degradation pathways and stability studies of 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which features a substituted pyridine ring, the primary degradation pathways are anticipated to be oxidation, photolysis, and to a lesser extent, hydrolysis under extreme pH conditions. The pyridine ring itself is relatively stable, but the methoxy and methyl substituents can be susceptible to chemical transformation.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Under strongly acidic conditions, the methoxy group may be susceptible to hydrolysis to form 2-methyl-3-hydroxypyridine. The pyridine nitrogen can be protonated in acidic solutions, which can influence the compound's overall stability and reactivity.[2] Extreme alkaline conditions might also promote degradation, although methoxy groups are generally more stable to base than to acid.

Q3: What are the likely products of oxidative degradation?

A3: The most probable product of oxidative degradation is the corresponding N-oxide, this compound N-oxide. This is a common metabolic and chemical oxidation pathway for pyridine compounds.[3][4][5] Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group is also a possibility under strong oxidizing conditions.

Q4: Is this compound sensitive to light?

A4: Yes, methoxy-substituted aromatic compounds can be susceptible to photodegradation.[6][7][8][9] Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products. It is advisable to protect solutions of this compound from light.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place in a tightly sealed container. For solutions, it is recommended to use amber vials and store them at low temperatures (e.g., 2-8 °C or -20 °C) to minimize both thermal and photodegradation.[1][10]

Proposed Degradation Pathways

The following diagram illustrates the proposed degradation pathways for this compound under various stress conditions.

cluster_oxidation Oxidative Degradation cluster_hydrolysis Acidic Hydrolysis cluster_photolysis Photodegradation cluster_thermal Thermal Degradation MMP This compound N_Oxide This compound N-oxide MMP->N_Oxide [O] (e.g., H₂O₂) Hydroxypyridine 2-Methyl-3-hydroxypyridine MMP->Hydroxypyridine H₃O⁺ / Δ Photo_Products Photolytic Products (e.g., ring-opened species) MMP->Photo_Products Thermal_Products Decomposition Products MMP->Thermal_Products High Temp (Δ)

Caption: Proposed degradation pathways for this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of the compound due to improper storage or handling.1. Verify that the compound and its solutions have been stored under the recommended conditions (cool, dark, and dry). 2. Prepare fresh solutions for analysis. 3. If degradation is suspected, characterize the impurity peaks to identify potential degradation products.[1]
Inconsistent results in stability studies - pH of the solution is not controlled. - Exposure to light. - Presence of oxidizing impurities in solvents.1. Use buffered solutions to maintain a constant pH throughout the experiment. 2. Conduct experiments under amber or low-light conditions. 3. Use high-purity, freshly opened solvents. Consider de-gassing solvents to remove dissolved oxygen.[1][2]
Low assay or purity results - The compound has degraded over time. - Inaccurate standard preparation.1. Re-analyze a freshly opened sample as a reference. 2. Carefully re-prepare standard solutions and ensure accurate weighing and dilution.
Difficulty in achieving good separation of parent compound and degradants in HPLC The analytical method is not stability-indicating.1. Optimize the mobile phase composition, including the pH of the aqueous component. 2. Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl). 3. Employ a gradient elution to resolve closely eluting peaks.[11][12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to 80°C in a calibrated oven.

  • Photodegradation: Expose the solid compound and a solution to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.[1]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

Chromatographic Conditions (starting point for optimization):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) or MS detection.

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14][15]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a forced degradation study.

cluster_stress Stress Conditions start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress sampling Withdraw Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Identify and Quantify Degradation Products analysis->data end Establish Degradation Profile and Pathways data->end acid Acidic Hydrolysis base Alkaline Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic

Caption: Workflow for forced degradation studies.

References

Technical Support Center: A Guide to the Scale-Up of 3-Methoxy-2-methylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridine derivative. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemistry and provide actionable, field-tested solutions. Our aim is to empower you with the expertise to anticipate and resolve issues, ensuring the integrity and success of your synthetic scale-up.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, particularly during scale-up, can present several challenges. A common and effective synthetic route is the O-methylation of 2-methyl-3-hydroxypyridine. This process, while seemingly straightforward, requires careful control of reaction conditions to ensure high yield and purity, primarily by mitigating the formation of the undesired N-methylated isomer.

This guide will focus on troubleshooting the common issues associated with this synthetic pathway and will also cover broader challenges in pyridine synthesis and purification that are pertinent to the production of this compound.

Troubleshooting Guide & FAQs

Section 1: Core Synthesis - O-Methylation of 2-Methyl-3-hydroxypyridine

Q1: My O-methylation of 2-methyl-3-hydroxypyridine is resulting in a low yield of the desired this compound and a significant amount of an isomeric byproduct. What is happening and how can I fix this?

A1: This is a classic and frequently encountered problem in the methylation of hydroxypyridines. The primary cause is the competitive N-methylation of the pyridine ring, which leads to the formation of the undesired N-methyl-2-methyl-3-pyridone. The pyridine nitrogen is a strong nucleophile, and under many standard methylation conditions, it can compete with the hydroxyl group for the methylating agent.[1]

Causality: The regioselectivity of the methylation (O- vs. N-alkylation) is highly dependent on the reaction conditions, including the choice of methylating agent, base, solvent, and temperature. The relatively weak acidity of the hydroxyl group on the pyridine ring means that it is not fully deprotonated, leaving the nitrogen atom as a competing nucleophilic site.

Solution: Optimized O-Methylation Protocol

To selectively favor O-methylation, it is crucial to use conditions that enhance the nucleophilicity of the hydroxyl group while minimizing the reactivity of the ring nitrogen. A highly effective method involves the use of diazomethane in the presence of a non-nucleophilic alcohol like tert-butanol.[1]

Experimental Protocol: Selective O-Methylation

  • Preparation: In a well-ventilated fume hood, prepare a fresh ethereal solution of diazomethane. Caution: Diazomethane is toxic and potentially explosive. It should only be handled by trained personnel using appropriate safety precautions.

  • Reaction Setup: Dissolve 2-methyl-3-hydroxypyridine (1.0 mmol) in tert-butanol (6.0 mL).

  • Methylation: Cool the freshly prepared ethereal-diazomethane solution (18 mL, ~10.0 equivalents) to -20 °C in a suitable bath. Slowly add the solution of 2-methyl-3-hydroxypyridine in tert-butanol to the diazomethane solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 14-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears. Remove the solvents under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

This method has been shown to produce O-methylated pyridines in yields ranging from 54-94%, with minimal formation of the N-methylated byproduct (<3%).[1] The reaction temperature is a critical parameter; higher temperatures tend to favor the formation of the N-methyl byproduct.[1]

Q2: I am hesitant to use diazomethane due to safety concerns. Are there alternative, safer methylating agents for selective O-methylation?

A2: While diazomethane is highly effective, its hazardous nature is a valid concern, especially during scale-up. Alternative methylating agents can be used, but they often require careful optimization of reaction conditions to achieve high O-selectivity. Common alternatives include dimethyl sulfate and methyl iodide.

Key to Success with Alternative Reagents: The choice of base and solvent system is paramount. To favor O-methylation, a strong base that can fully deprotonate the hydroxyl group is often used in a polar aprotic solvent. This enhances the nucleophilicity of the resulting phenoxide-like species over the ring nitrogen.

Table 1: Alternative Methylation Conditions

Methylating AgentBaseSolventTemperatureExpected OutcomeReference
Dimethyl SulfateSodium HydroxideWater/Dichloromethane (Phase Transfer)Room TemperatureModerate to good O-selectivity, but N-methylation can still be a significant side reaction.[1]
Methyl IodidePotassium CarbonateAcetone/DMFRefluxOften results in a mixture of O- and N-methylated products.[1]
Methyl IodideSodium MethoxideDMFRoom TemperatureCan provide good O-selectivity, but requires strictly anhydrous conditions.[1]

Troubleshooting Tip: If you are observing a mixture of isomers, consider changing the base to a stronger one (e.g., sodium hydride) in an anhydrous polar aprotic solvent like DMF or DMSO. This will more effectively generate the oxygen nucleophile.

Section 2: General Pyridine Synthesis and Scale-Up Issues

Q3: I am considering a different synthetic route for a related pyridine derivative and am experiencing low yields in a Hantzsch pyridine synthesis. What are the common pitfalls?

A3: The Hantzsch synthesis, while a versatile method for producing pyridines, can be prone to low yields due to several factors.

Common Causes of Low Yield in Hantzsch Synthesis:

  • Suboptimal Reaction Conditions: Traditional methods often involve long reaction times at high temperatures, which can lead to product degradation.[2]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine. Incomplete oxidation is a common reason for low yields of the final product.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield. The order of reagent addition, especially in unsymmetrical syntheses, is critical to avoid the formation of unwanted intermediates.[2]

Solutions for Improving Hantzsch Synthesis Yields:

  • Modern Catalysis: Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation, which can dramatically improve yields and reduce reaction times.[2]

  • Solvent-Free Conditions: In some cases, solvent-free reactions using catalysts like γ-Al2O3 nanoparticles can provide high yields in shorter times.[2]

  • Effective Oxidation: Ensure complete oxidation of the dihydropyridine intermediate by using an appropriate oxidizing agent (e.g., nitric acid, iodine in methanol) and monitoring the reaction to completion by TLC or LC-MS.[2]

Q4: During the scale-up of my pyridine synthesis, I am facing challenges with exothermic reactions. How can I manage this safely?

A4: Exothermic reactions are a significant safety concern during scale-up. The synthesis of pyridine derivatives can involve highly exothermic steps, such as oxidation reactions. For instance, the oxidation of a pyridine to its N-oxide using hydrogen peroxide can be difficult to control and may even be explosive if the addition rate or concentration of the oxidant is too high.

Strategies for Managing Exotherms:

  • Controlled Reagent Addition: Add the reactive reagent (e.g., oxidizing agent) slowly and in a controlled manner to the reaction mixture. This allows for the dissipation of heat as it is generated.

  • Efficient Cooling: Ensure that the reaction vessel has an efficient cooling system to maintain the desired reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

  • Process Analytical Technology (PAT): Utilize in-situ monitoring tools to track the reaction temperature and other critical parameters in real-time, allowing for immediate intervention if the temperature begins to rise uncontrollably.

Purification and Analysis

Q5: How can I effectively purify my this compound from unreacted starting materials and byproducts?

A5: The purification strategy will depend on the nature of the impurities.

  • Unreacted 2-methyl-3-hydroxypyridine: This can be removed by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH). The acidic hydroxyl group of the starting material will be deprotonated, forming a water-soluble salt that will partition into the aqueous phase.

  • N-methylated byproduct: Separating the O- and N-methylated isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel is often the most effective method.

  • General Purification: For basic impurities like pyridine derivatives, an acidic wash of the organic layer with dilute acid (e.g., 1M HCl) can be effective, provided the target compound is stable to acid. The basic impurities will form water-soluble salts.

Q6: What analytical methods are suitable for assessing the purity of this compound and identifying impurities?

A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for determining the purity of this compound and quantifying impurities. A simple method can be employed using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and byproducts. It can provide information on the molecular weight and fragmentation pattern of unknown components in the sample.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.

Table 2: Recommended Analytical Methods

TechniquePurposeKey Considerations
HPLC Purity determination, quantification of impuritiesUse a suitable reverse-phase column (e.g., Newcrom R1). The mobile phase can be optimized for best separation.[3]
GC-MS Identification of volatile impurities and byproductsDerivatization may be necessary for less volatile compounds. Useful for identifying isomeric byproducts.[4]
NMR Structural confirmation, detection of impuritiesProvides detailed structural information. Quantitative NMR (qNMR) can be used for accurate purity assessment.

Visualizing the Process

Diagram 1: Synthetic Pathway and Competing Reaction

G cluster_main O-Methylation (Favored) cluster_side N-Methylation (Competing) A 2-Methyl-3-hydroxypyridine C This compound (Desired Product) A->C O-attack D N-Methyl-2-methyl-3-pyridone (Undesired Byproduct) A->D N-attack B Methylating Agent (e.g., Diazomethane) B->C B->D

Caption: O- vs. N-methylation of 2-methyl-3-hydroxypyridine.

Diagram 2: Troubleshooting Workflow for Low Yield in O-Methylation

G start Low Yield of This compound check_isomer Isomeric byproduct (N-methyl) detected? start->check_isomer optimize_conditions Optimize Reaction Conditions: - Lower temperature - Use selective reagents (e.g., CH2N2/t-BuOH) - Change base/solvent system check_isomer->optimize_conditions Yes check_starting_material Unreacted starting material present? check_isomer->check_starting_material No end Improved Yield optimize_conditions->end increase_reagent Increase equivalents of methylating agent or prolong reaction time check_starting_material->increase_reagent Yes check_purity Check purity of starting materials check_starting_material->check_purity No increase_reagent->end check_purity->end

References

Overcoming challenges in the chlorination of 3-methoxy-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 3-methoxy-2-methylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic chlorination on this specific heterocyclic scaffold. The inherent electronic nature of the pyridine ring, compounded by the directing effects of the methoxy and methyl substituents, presents unique challenges in achieving high yield and regioselectivity. This document provides in-depth, field-proven insights and troubleshooting protocols to address the most common issues encountered during experimentation.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My chlorination reaction has a very low yield, or I'm recovering only the starting material. What are the likely causes?

A1: Low or no conversion is a common issue, typically rooted in insufficient activation of the pyridine ring or improper choice of chlorinating agent.

  • Causality — The Challenge of the Pyridine Ring: The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Direct chlorination with agents like molecular chlorine (Cl₂) often requires harsh, high-temperature, vapor-phase conditions that are unsuitable for complex substituted pyridines and can lead to decomposition.[1][2]

  • Primary Solution — The N-Oxide Strategy: The most reliable method to overcome this low reactivity is to first convert the pyridine to its N-oxide derivative. The N-oxide function dramatically alters the electronic profile of the ring:

    • It acts as a strong π-donating group, significantly activating the C2 and C4 positions for electrophilic attack.

    • It allows the reaction to proceed under much milder conditions, preserving sensitive functional groups.[3][4][5]

  • Troubleshooting Steps:

    • Verify N-Oxide Formation: If you are using the N-oxide strategy, confirm the successful and complete conversion of your starting material to the this compound-N-oxide. Incomplete oxidation is a frequent source of low yield in the subsequent chlorination step. Common oxidizing systems include hydrogen peroxide with acetic acid or safer, catalyzed systems like H₂O₂ with phosphotungstic acid.[6][7]

    • Re-evaluate Your Chlorinating Agent: For the N-oxide, phosphorus oxychloride (POCl₃) is a classic and effective reagent.[4][8] However, if yields remain low, consider more reactive systems like a Vilsmeier-Haack type reagent (e.g., generated from POCl₃/DMF or oxalyl chloride/DMF) or oxalyl chloride with a tertiary amine base (e.g., triethylamine) in an aprotic solvent like dichloromethane.[3][9][10] These can offer superior reactivity at lower temperatures.

Troubleshooting_Yield start Low / No Yield q1 Are you using the N-Oxide strategy? start->q1 direct_chlor Direct Chlorination Attempted q1->direct_chlor No n_oxide_path N-Oxide Strategy Used q1->n_oxide_path Yes sol_direct Solution: Convert to Pyridine N-Oxide first. The ring is insufficiently activated for direct electrophilic chlorination under mild conditions. direct_chlor->sol_direct q2 Is N-Oxidation step complete? n_oxide_path->q2 incomplete_ox Incomplete Oxidation q2->incomplete_ox No complete_ox Oxidation is Complete q2->complete_ox Yes sol_incomplete_ox Solution: Optimize N-oxidation reaction. - Increase reaction time/temperature. - Verify oxidant purity (e.g., H2O2). - Use a catalyst like phosphotungstic acid. incomplete_ox->sol_incomplete_ox q3 Which chlorinating agent was used? complete_ox->q3 weak_reagent POCl3 / SO2Cl2 q3->weak_reagent sol_weak_reagent Solution: Increase reactivity. - Increase temperature cautiously. - Consider more potent reagents like Oxalyl Chloride / Et3N or a Vilsmeier reagent (POCl3/DMF). weak_reagent->sol_weak_reagent

Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction produces a mixture of chlorinated isomers. How can I improve regioselectivity?

A2: Achieving high regioselectivity is the primary challenge with this substrate. The outcome is a delicate balance between electronic directing effects and steric hindrance.

  • Causality — Electronics vs. Sterics:

    • Electronic Effects (N-Oxide): The N-oxide activates the C4 and C6 positions. The 3-methoxy group (ortho, para-directing) further activates the C4 and C2 positions. The 2-methyl group also provides some activation at C4 and C6. The cumulative electronic effect strongly favors substitution at C4.

    • Steric Hindrance: The 2-methyl group sterically shields the C2 position from attack by bulky chlorinating agent complexes. The 3-methoxy group provides some hindrance for the C4 position, but less so than the C2-methyl group.

  • Controlling the Outcome:

    • Prioritize the N-Oxide: Direct chlorination of the parent pyridine is notoriously unselective. Using the N-oxide intermediate is the first and most critical step for achieving regiocontrol.[3]

    • Choice of Reagent and Base: The combination of the chlorinating agent and base is crucial. Mild, modern methods often provide the highest selectivity. The system of oxalyl chloride and triethylamine in CH₂Cl₂ at low temperatures (-70 °C to 0 °C) has been shown to be highly efficient and regioselective for halogenating substituted pyridine N-oxides.[3][5] The base (triethylamine) likely plays a role in the elimination step, favoring the formation of one isomer over another.[11]

    • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product and minimizing side reactions that can occur at higher temperatures. Reactions run at 0 °C or below frequently give cleaner results.[3]

Caption: Analysis of regioselectivity factors.
Q3: My reaction is producing significant tar or decomposition products. How can I prevent this?

A3: Tar formation indicates that the reaction conditions are too harsh, leading to polymerization or degradation of the starting material or product.

  • Causality:

    • Excessive Heat: Many chlorination procedures, especially older methods using neat POCl₃ at reflux, are highly exothermic and can easily exceed the thermal stability threshold of the molecule.[8]

    • Highly Acidic Conditions: Reagents like POCl₃ generate acidic byproducts. In the absence of a base to neutralize them, these acids can catalyze decomposition pathways.

    • Water Contamination: Chlorinating agents like POCl₃ and oxalyl chloride react violently and exothermically with water. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Preventative Measures:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For systems like oxalyl chloride/Et₃N, this can be as low as -70 °C.[3] For POCl₃, consider using a solvent to moderate the temperature instead of running the reaction neat.

    • Use a Stoichiometric Base: Incorporate a non-nucleophilic base like triethylamine or 2,6-lutidine to scavenge the HCl or other acidic byproducts generated during the reaction.[3][11] This is standard practice in modern, high-selectivity protocols.

    • Controlled Reagent Addition: Add the chlorinating agent slowly, dropwise, to a cooled solution of the N-oxide and base. This maintains control over the reaction exotherm.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the chlorination of substituted pyridines.

Q1: What are the most common chlorinating agents for pyridine N-oxides and their pros and cons?

A1: Several reagents can achieve the deoxygenative chlorination of pyridine N-oxides. The optimal choice depends on the substrate, desired selectivity, and available laboratory capabilities.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in solvent (e.g., CHCl₃), often heated[8][11]Inexpensive, powerful, widely used.Often requires high temperatures; can lead to mixtures of 2- and 4-chloro isomers; generates significant phosphate waste.[11]
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., CH₂Cl₂), often at low temp.Effective at lower temperatures than POCl₃.Can promote radical side-chain chlorination on alkyl groups if not controlled; highly toxic.
Oxalyl Chloride / Base CH₂Cl₂, Et₃N, -70 °C to 0 °C[3][10]Excellent for high regioselectivity (often C2); very mild conditions; volatile byproducts are easy to remove.[3][9]More expensive than POCl₃; moisture-sensitive.
Vilsmeier Reagent (POCl₃/DMF) Typically 0 °C to RTHighly reactive species; can be used for formylation as well as chlorination.[12][13]Can sometimes lead to formylation as a side reaction.[14]
p-Tosyl Chloride (TsCl) / Base Pyridine or Et₃N, CH₂Cl₂Milder than POCl₃.Can be sluggish; may require higher temperatures; potential for tosylate formation as a side product.[15]
Q2: How do the 3-methoxy and 2-methyl groups mechanistically influence chlorination of the N-oxide?

A2: The substituents and the N-oxide function work in concert to direct the reaction. The process is a classic electrophilic aromatic substitution on an activated heterocyclic ring.

  • Step 1: Activation of the N-Oxide: The oxygen of the N-oxide acts as a nucleophile, attacking the electrophilic chlorinating agent (e.g., the phosphorus atom in POCl₃ or the carbonyl carbon in oxalyl chloride). This forms a reactive intermediate with an excellent leaving group attached to the oxygen.

  • Step 2: Nucleophilic Attack by the Ring: The π-system of the pyridine ring, now highly activated, attacks a chloride ion (or delivers a chloride from the complex). This attack occurs preferentially at the electron-rich C4 position.

  • Step 3: Re-aromatization: The intermediate loses the oxygen-bound leaving group and a proton (facilitated by a base) to restore aromaticity, yielding the chlorinated pyridine product.

Mechanism sub 3-MeO-2-Me-Pyridine-N-Oxide activated Activated O-Electrophile Intermediate sub->activated Activation reagent Chlorinating Agent (e.g., POCl3, (COCl)2) reagent->activated attack Intramolecular Chloride Attack at C4 Position activated->attack Electrophilic Substitution product 4-Chloro Product + Deoxygenated Byproducts attack->product Re-aromatization & Elimination

References

Mild and safe reaction conditions for 3-Methoxy-2-methylpyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylpyridine N-oxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure a successful, mild, and safe synthesis.

Introduction

The N-oxidation of pyridines is a fundamental transformation in organic synthesis, yielding versatile intermediates for further functionalization.[1][2][3] this compound N-oxide, in particular, is a valuable building block. While classical methods often employ potentially hazardous peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), this guide will focus on milder and safer alternatives, addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for pyridine N-oxidation, and what are their pros and cons?

A comprehensive comparison of common oxidizing agents is crucial for selecting the appropriate conditions for your specific substrate and laboratory setup.

Oxidizing AgentProsConsSafety Considerations
m-CPBA Highly reactive and effective for a broad range of pyridines.[4][5]Can be explosive, especially in pure form.[6][7] Generates a carboxylic acid byproduct that can be difficult to remove.Shock-sensitive.[6] Must be stored refrigerated and handled with care.[8][9][10][11]
Peracetic Acid A strong oxidizing agent, often generated in situ from acetic acid and hydrogen peroxide.[12][13]Can be explosive and corrosive. The reaction can be highly exothermic and difficult to control.[14]Requires careful temperature control. Potential for runaway reactions.
Urea-Hydrogen Peroxide (UHP) A stable, solid source of hydrogen peroxide, making it safer and easier to handle.[15][16] Often used with an activator like trifluoroacetic anhydride (TFAA).[17]May require an activator for less reactive pyridines.Significantly safer than concentrated hydrogen peroxide or peroxy acids.[18][19]
Sodium Percarbonate (SPC) An inexpensive, stable, and environmentally friendly solid oxidant.[20][21][22]Often requires a catalyst (e.g., rhenium-based) or an activator for efficient oxidation.[20][22][23]Generally considered safe to handle.
Catalytic Systems (e.g., MTO/H₂O₂) Allows for the use of catalytic amounts of a reagent with a stoichiometric amount of a terminal oxidant like H₂O₂.[24] Can be highly efficient.Catalysts can be expensive and may require specific handling procedures.Dependent on the safety of the chosen terminal oxidant.

Q2: How can I monitor the progress of the N-oxidation reaction?

Thin-layer chromatography (TLC) is the most common and convenient method. The N-oxide product is typically more polar than the starting pyridine due to the presence of the N-O bond. Therefore, the product spot will have a lower Rf value on a silica gel TLC plate compared to the starting material. A co-spot (a lane with both the starting material and the reaction mixture) is recommended for accurate comparison.

Q3: My pyridine substrate is electron-deficient. What are the best conditions for its N-oxidation?

Electron-deficient pyridines are notoriously difficult to oxidize. For such substrates, more potent oxidizing systems are generally required. A combination of trifluoromethanesulfonic anhydride with sodium percarbonate has been reported to be effective for highly electron-deficient pyridines under mild conditions.[21][23] Another effective method involves the use of urea-hydrogen peroxide complex with trifluoroacetic anhydride.[17]

Q4: What are the common side reactions during pyridine N-oxidation?

Side reactions can include:

  • Over-oxidation: If other oxidizable functional groups are present in the molecule.

  • Ring functionalization: Under certain conditions, especially with reagents like phosphorus oxychloride, the N-oxide can undergo substitution at the 2- or 4-position.[1]

  • Rearrangement: Allyloxypyridine N-oxides can undergo rearrangement reactions.[24]

Q5: How can I purify the final this compound N-oxide product?

Pyridine N-oxides are often polar, hygroscopic solids or oils.[1][25] Purification can typically be achieved by:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., isopropyl alcohol, ethyl acetate/hexanes) can be effective.[12]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying N-oxides. A polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) is usually required.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen is significantly reduced upon N-oxidation.[1] This difference in basicity can sometimes be exploited for purification through careful acid-base extractions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive oxidizing agent. 2. Low reaction temperature. 3. Deactivated starting material (electron-deficient pyridine).1. Switch to a more potent oxidizing system (e.g., UHP/TFAA or SPC with an activator).[17][23] 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. For electron-deficient pyridines, use forcing conditions or specialized reagents as mentioned in FAQ Q3.
Formation of Multiple Products 1. Over-oxidation of other functional groups. 2. Ring halogenation if using m-CPBA (from the m-chlorobenzoic acid byproduct). 3. Rearrangement of the N-oxide product.1. Use a milder oxidizing agent or stoichiometric control of the oxidant. 2. Consider using a non-halogenated peroxy acid or alternative oxidants like UHP or SPC. 3. Analyze the side products to identify their structure and adjust reaction conditions (e.g., temperature, solvent) accordingly.
Difficult Product Isolation 1. Product is highly water-soluble. 2. Product is an oil that is difficult to crystallize. 3. Emulsion formation during aqueous workup.1. After reaction completion, carefully remove the solvent under reduced pressure. If the product is water-soluble, extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane, chloroform). 2. Purify by silica gel column chromatography. 3. Add brine to the aqueous layer to break the emulsion.
Incomplete Removal of Carboxylic Acid Byproduct (from peroxy acids) 1. Insufficient washing with base.1. Wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate until CO₂ evolution ceases. A final wash with brine is recommended.

Recommended Mild and Safe Experimental Protocol: Synthesis of this compound N-oxide using Urea-Hydrogen Peroxide (UHP)

This protocol utilizes the Urea-Hydrogen Peroxide (UHP) complex, a safer alternative to traditional peroxy acids.

Materials:

  • This compound

  • Urea-Hydrogen Peroxide (UHP)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of UHP: To the cooled solution, add Urea-Hydrogen Peroxide (1.5 eq) in one portion.

  • Activation with TFAA: Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension. Caution: The addition of TFAA can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the N-oxide should appear.

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic (pH > 8). Be cautious as gas evolution (CO₂) will occur.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure N-oxide.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DCM at 0 °C add_uhp Add UHP start->add_uhp add_tfaa Add TFAA dropwise at 0 °C add_uhp->add_tfaa react Stir at RT (4-12h) add_tfaa->react quench Quench with NaHCO₃ (aq) react->quench Monitor by TLC extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for the synthesis of this compound N-oxide.

Safety Information

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

  • Although UHP is safer than many other oxidizing agents, it is still an oxidant and should be handled with care. Avoid contact with combustible materials.

  • Trifluoroacetic anhydride (TFAA) is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-Methoxy-2-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel pharmaceuticals and agrochemicals, 3-methoxy-2-methylpyridine serves as a critical structural motif. Its strategic placement of a methoxy and a methyl group on the pyridine ring offers a versatile scaffold for further functionalization. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy. We will dissect two principal pathways: a multi-step synthesis commencing from the readily available natural product maltol, and a convergent approach centered around the methylation of 2-methyl-3-hydroxypyridine.

Executive Summary: A Tale of Two Pathways

The choice of a synthetic route is invariably a balance of factors including starting material cost and availability, overall yield, scalability, and the environmental impact of the chemical transformations. The two routes detailed herein present a classic juxtaposition of a linear, yet well-established, industrial process against a more convergent, and potentially more flexible, laboratory-scale approach.

ParameterRoute 1: Maltol-Derived ChloropyridineRoute 2: 2-Methyl-3-hydroxypyridine Methylation
Starting Material Maltol2-Methyl-3-hydroxypyridine
Overall Complexity Multi-step, linear synthesisTwo-step, convergent
Key Intermediates 3-Methoxy-2-methyl-4-pyrone, 4-Chloro-3-methoxy-2-methylpyridine2-Methyl-3-hydroxypyridine
Potential Yield Moderate to good (multi-step losses)Good to high (fewer steps)
Scalability Demonstrated on an industrial scale for derivatives[1]Potentially scalable, especially Diels-Alder step[2][3][4][5]
Key Challenges Handling of POCl₃, potential for chlorinated byproducts, final dechlorination stepSynthesis of the 2-methyl-3-hydroxypyridine precursor
Environmental Impact Use of phosphorus oxychloride and potential for chlorinated wastePotentially greener, depending on the synthesis of the hydroxypyridine

Route 1: The Industrial Standard - Synthesis from Maltol via a Chlorinated Intermediate

This pathway is a well-trodden route in the industrial synthesis of pyridine derivatives, particularly for pharmaceutical intermediates like those used in the production of proton pump inhibitors.[6] The synthesis of the target molecule via this route would logically proceed through the formation of 4-chloro-3-methoxy-2-methylpyridine, followed by a final reductive dechlorination step.

Mechanistic Overview & Strategic Considerations

The logic of this route hinges on the transformation of the pyrone ring of maltol into a functionalized pyridine. The key steps involve the introduction of the nitrogen atom via amination, followed by chlorination to activate the 4-position for either further substitution or, in our case, removal.

G Maltol Maltol Methylation Methylation (e.g., DMS, NaH) Maltol->Methylation Pyrone 3-Methoxy-2-methyl-4-pyrone Methylation->Pyrone Amination Amination (e.g., NH₃) Pyrone->Amination Pyridone 3-Methoxy-2-methyl-4(1H)-pyridone Amination->Pyridone Chlorination Chlorination (POCl₃) Pyridone->Chlorination ChloroPyridine 4-Chloro-3-methoxy-2-methylpyridine Chlorination->ChloroPyridine Dechlorination Reductive Dechlorination (e.g., H₂, Pd/C) ChloroPyridine->Dechlorination FinalProduct This compound Dechlorination->FinalProduct

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This initial phase of the synthesis, converting maltol to the chlorinated pyridine intermediate, is well-documented in patent literature. A representative procedure is as follows:

  • Methylation of Maltol: Maltol is first methylated, typically using a reagent like dimethyl sulfate in the presence of a base, to yield 3-methoxy-2-methyl-4-pyrone.

  • Amination: The resulting pyrone is then subjected to amination, often with ammonia, to form 3-methoxy-2-methyl-4(1H)-pyridone.

  • Chlorination: The pyridone is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). A typical laboratory-scale procedure involves suspending 3-methoxy-2-methyl-4(1H)-pyridone in excess phosphorus oxychloride and refluxing for several hours. After concentration, the residue is carefully quenched and worked up to yield 4-chloro-3-methoxy-2-methylpyridine.

Step 2: Reductive Dechlorination of 4-Chloro-3-methoxy-2-methylpyridine

The final step in this route is the removal of the chlorine atom. Catalytic hydrogenation is a common and effective method for the reductive dechlorination of chloropyridines.[7]

  • Reaction Setup: 4-chloro-3-methoxy-2-methylpyridine is dissolved in a suitable solvent, such as ethanol or acetic acid. A palladium-on-carbon catalyst (e.g., 5-10% Pd/C) is added, along with a base like sodium acetate or triethylamine to neutralize the HCl formed during the reaction.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is then purified, typically by column chromatography or distillation, to afford the final product, this compound.

Route 2: A Convergent Approach - Methylation of 2-Methyl-3-hydroxypyridine

This route offers a more direct, two-step synthesis to the target molecule, provided that the 2-methyl-3-hydroxypyridine precursor is readily available. This approach is particularly attractive for laboratory-scale synthesis and for the generation of analogues with different ether functionalities.

Mechanistic Overview & Strategic Considerations

The core of this strategy lies in the efficient construction of the 2-methyl-3-hydroxypyridine core, followed by a straightforward Williamson ether synthesis. The synthesis of the hydroxypyridine can be achieved through various methods, with a notable approach being the Diels-Alder reaction of an oxazole with a suitable dienophile.[8]

G Oxazole 4-Methyl-5-ethoxyoxazole DielsAlder Diels-Alder Reaction Oxazole->DielsAlder Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->DielsAlder Adduct Diels-Alder Adduct DielsAlder->Adduct Hydrolysis Hydrolysis/Aromatization Adduct->Hydrolysis HydroxyPyridine 2-Methyl-3-hydroxypyridine Hydrolysis->HydroxyPyridine Methylation Methylation (e.g., CH₃I, K₂CO₃) HydroxyPyridine->Methylation FinalProduct This compound Methylation->FinalProduct

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-hydroxypyridine

A robust method for the synthesis of this key intermediate involves a hetero-Diels-Alder reaction.[8][9]

  • Diels-Alder Reaction: 4-Methyl-5-ethoxyoxazole is reacted with a suitable dienophile, such as maleic anhydride, in a solvent like benzene. The reaction is typically heated to reflux for several hours.

  • Hydrolysis and Aromatization: The resulting Diels-Alder adduct is then hydrolyzed, often in situ or in a subsequent step with aqueous acid, to yield the desired 2-methyl-3-hydroxypyridine. Purification is typically achieved by crystallization or column chromatography.

Step 2: Methylation of 2-Methyl-3-hydroxypyridine

The final step is a Williamson ether synthesis, a classic and reliable transformation.

  • Reaction Setup: 2-Methyl-3-hydroxypyridine is dissolved in a polar aprotic solvent such as DMF or acetone. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the hydroxyl group.

  • Methylation: A methylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is stirred, often at room temperature or with gentle heating, until completion.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to give this compound.

Comparative Discussion and Future Outlook

Route 1 (Maltol-Derived Chloropyridine): This route's primary advantage lies in its use of an inexpensive and readily available starting material, maltol. The individual steps are generally robust and have been optimized for large-scale production of related compounds. However, the multi-step nature of the synthesis can lead to a lower overall yield. The use of phosphorus oxychloride is a significant drawback due to its hazardous nature and the generation of acidic waste. The final dechlorination step, while effective, adds to the overall step count and requires a hydrogenation setup.

Route 2 (2-Methyl-3-hydroxypyridine Methylation): The elegance of this route is its convergency. With a reliable source of 2-methyl-3-hydroxypyridine, the synthesis of the final product is a high-yielding, two-step process. This route is also more amenable to the synthesis of analogues with different alkoxy groups by simply varying the alkylating agent in the final step. The main challenge of this route is the synthesis of the 2-methyl-3-hydroxypyridine precursor. While the Diels-Alder approach is effective, the synthesis of the required oxazole precursor may add to the overall complexity for some laboratories.

The continued development of more efficient and greener methods for pyridine synthesis, such as C-H activation and novel cyclization strategies, may in the future provide even more direct and atom-economical routes to this compound and its derivatives.[10]

References

The Strategic Advantage of 3-Methoxy-2-methylpyridine in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone, integral to a vast number of pharmaceuticals and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount in modulating the physicochemical and pharmacological properties of target molecules. Among the myriad of substituted pyridines, 3-methoxy-2-methylpyridine emerges as a particularly versatile and strategic building block. This guide provides an in-depth technical comparison of this compound with other common classes of functionalized pyridines, including aminopyridines, halopyridines, and pyridylboronic acids. We will explore their relative performance in key synthetic transformations, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Unique Profile of this compound: A Synergy of Sterics and Electronics

The combination of a methoxy group at the 3-position and a methyl group at the 2-position of the pyridine ring endows this compound with a distinct reactivity profile. The methoxy group, being a strong ortho, para-director, significantly influences the regioselectivity of electrophilic aromatic substitution and directed metalation reactions. The adjacent methyl group, while sterically hindering, can also impact the electronic nature of the pyridine ring and provide a handle for further functionalization.

Comparative Reactivity in Key Synthetic Transformations

To provide a clear and objective comparison, we will evaluate the performance of this compound against other functionalized pyridines in three ubiquitous and powerful synthetic methodologies: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and directed ortho-metalation (DoM) or C-H functionalization.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis for the formation of C-C bonds.[3] The performance of different pyridine substrates in this reaction is highly dependent on the nature and position of the substituent.

This compound Derivatives in Suzuki-Miyaura Coupling:

Derivatives of this compound, such as the corresponding bromides or triflates, are competent coupling partners. The electron-donating methoxy group can enhance the rate of oxidative addition of the palladium catalyst. However, the steric bulk of the adjacent methyl group at the 2-position can sometimes necessitate the use of more sophisticated catalyst systems with bulky phosphine ligands to achieve high yields.[4]

Comparative Performance of Other Functionalized Pyridines:

  • Halopyridines: The reactivity of halopyridines in Suzuki coupling follows the general trend of I > Br > Cl >> F.[5] While iodopyridines are highly reactive, their cost and instability can be prohibitive. Chloropyridines, though less reactive, are often more readily available and cost-effective, but typically require more active catalyst systems.[6]

  • Pyridylboronic Acids: Pyridylboronic acids are excellent nucleophilic partners in Suzuki couplings.[7] The reactivity can be influenced by substituents on the pyridine ring. For instance, electron-withdrawing groups can enhance the transmetalation step. A comparative study on pyridylboronic acids showed that both 2-methoxy-5-pyridylboronic acid and 2-chloro-5-pyridylboronic acid are effective coupling partners, demonstrating comparable reactivity in certain cases.[1][8]

  • Aminopyridines: While the amino group itself is not a leaving group for Suzuki coupling, brominated aminopyridines are commonly used. The amino group can be protected or, in some cases, the reaction can proceed with the unprotected amine, although this may require careful optimization of reaction conditions to avoid catalyst inhibition.[9]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901875-85[10]
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O9018~80[10]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95-78[9]
2-Chloro-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃1,4-Dioxanereflux865[1][8]
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃1,4-Dioxanereflux869[1][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine

  • Materials: 3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), Arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.), 1,4-Dioxane/Water (4:1 mixture, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine, the desired arylboronic acid, and anhydrous potassium phosphate.[10]

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-B(OR)2 R-B(OR)2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[11][12] The electronic and steric properties of the pyridine substrate play a crucial role in the efficiency of this transformation.

This compound Derivatives in Buchwald-Hartwig Amination:

The steric hindrance from the 2-methyl group in derivatives of this compound can pose a challenge for the Buchwald-Hartwig amination.[4] Successful coupling often requires the use of sterically hindered phosphine ligands, such as XPhos or SPhos, to facilitate the reductive elimination step. The electron-donating methoxy group can also influence the reactivity of the C-Br bond.

Comparative Performance of Other Functionalized Pyridines:

  • Halopyridines: Similar to the Suzuki coupling, the reactivity of halopyridines in Buchwald-Hartwig amination follows the trend I > Br > Cl.[5] Amination of chloropyridines is particularly challenging and often requires specialized catalyst systems.[6] The regioselectivity in dihalopyridines can be controlled by the choice of catalyst and reaction conditions.[13]

  • Aminopyridines: The Buchwald-Hartwig reaction is a primary method for the synthesis of more complex aminopyridines by coupling a halopyridine with an amine.[14] The basicity of the aminopyridine product can sometimes lead to catalyst inhibition, necessitating careful control of the reaction conditions.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

Pyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-methylpyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100Good[15]
2-BromopyridineMorpholinePd(OAc)₂ / P(o-tol)₃NaOt-BuToluene10095[11]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10090 (at C2)[13]
3-Amino-2-chloropyridine2-MethoxyanilinePd₂(dba)₃ / SPhosK₃PO₄Toluene100-[10]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine

  • Materials: 3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), Amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.08 mmol, 8 mol%), Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.), Toluene (5 mL).

  • Procedure:

    • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add the 3-bromo-2-methylpyridine and the amine.

    • Add toluene, seal the vial, and heat to 100 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, Base, Catalyst, and Ligand B Add Solvent and Heat under Inert Atmosphere A->B C Cool, Dilute, and Filter B->C D Liquid-Liquid Extraction C->D E Dry and Concentrate D->E F Column Chromatography E->F

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Directed ortho-Metalation (DoM) and C-H Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[16][17] The directing group's ability to coordinate with the metalating agent is key to the success of this reaction.

This compound in Directed ortho-Metalation:

The methoxy group is a potent directing group for ortho-lithiation.[18] In this compound, the methoxy group can direct metalation to the 4-position. The 2-position is blocked by the methyl group. This provides a reliable method for introducing a variety of electrophiles at the C4 position.

Comparative Performance of Other Functionalized Pyridines:

  • Aminopyridines: The amino group and its derivatives (e.g., amides, carbamates) are also effective directing groups for ortho-metalation.[16] The choice of the specific amino-based directing group can influence the efficiency and regioselectivity of the metalation.

  • Halopyridines: Halogen atoms can act as directing groups, although they are generally weaker than methoxy or amino groups.[19] Furthermore, the presence of a halogen allows for "halogen dance" rearrangements under certain conditions.

  • A Comparative Study on Directing Group Ability: A study investigating the relative strength of common directing groups in palladium-catalyzed C-H activation found that pyridine-based directing groups are highly effective, with their efficacy influenced by electronic factors.[20][21] Electron-withdrawing substituents on the pyridine ring were found to accelerate the rate of C-H activation.

Table 3: Regioselectivity in Directed ortho-Metalation of Substituted Pyridines

Pyridine SubstrateMetalating AgentPosition of MetalationReference
3-Methoxypyridinen-BuLiC2 and C4[18]
2-Methoxypyridinen-BuLi-LiDMAEC3[22]
2-(Pivaloylamino)pyridines-BuLi/TMEDAC3[16]
2-ChloropyridineLDAC3[19]

Experimental Protocol: Directed ortho-Metalation of a Methoxy-Substituted Pyridine

  • Materials: Methoxy-substituted pyridine (1.0 mmol, 1.0 equiv.), n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv.), Anhydrous Tetrahydrofuran (THF) (10 mL), Electrophile (1.2 mmol, 1.2 equiv.).

  • Procedure:

    • Dissolve the methoxy-substituted pyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi dropwise and stir the solution at -78 °C for 1 hour.

    • Add the electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at -78 °C for another 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Caption: Regioselectivity in the directed ortho-metalation of various functionalized pyridines.

Conclusion: Strategic Application of this compound

This compound and its derivatives offer a unique and advantageous profile for organic synthesis. The methoxy group provides strong and predictable directing capabilities for C-H functionalization, while the methyl group offers a point for further elaboration or can be used to modulate steric interactions.

In comparison to other functionalized pyridines:

  • vs. Halopyridines: While halopyridines are workhorses in cross-coupling reactions, this compound derivatives can offer different reactivity profiles and provide access to compounds not easily prepared from halopyridine precursors.

  • vs. Aminopyridines: this compound avoids potential complications arising from the basicity and coordinating ability of the amino group, which can sometimes interfere with catalytic cycles.

  • vs. Pyridylboronic Acids: While pyridylboronic acids are excellent for Suzuki couplings, the synthesis of specifically substituted pyridylboronic acids can be multi-step. The direct functionalization of this compound can offer a more convergent synthetic route.

Ultimately, the choice of functionalized pyridine will depend on the specific synthetic target and the desired reaction sequence. However, the unique combination of electronic and steric features in this compound makes it a powerful and strategic tool in the arsenal of the modern synthetic chemist, enabling the efficient construction of complex and medicinally relevant molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Methoxy-2-methylpyridine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of 3-Methoxy-2-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals. The focus is on the practical application of method validation principles in accordance with international regulatory standards, ensuring the generation of reliable and scientifically sound data for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For a starting material like this compound, a thorough understanding of its impurity profile is paramount. Impurities can arise from the manufacturing process, degradation of the substance, or interaction with other components.[1][2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, the development and validation of analytical methods to detect and quantify these impurities are not merely regulatory hurdles but fundamental components of ensuring patient safety.[1]

The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring a harmonized approach across the pharmaceutical industry.[3] This guide will delve into the practical application of these guidelines, specifically ICH Q2(R1), to the impurity profiling of this compound.[4][5][6][7][8][9]

Method Selection: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)

The choice of analytical technique is the foundation of a robust impurity profiling method. For a semi-volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[10] The selection depends on the physicochemical properties of the potential impurities and the overall objective of the analysis.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[10] For pyridine and its derivatives, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a well-established method.[10][11][12]

  • Strengths:

    • High resolution and sensitivity for volatile impurities.

    • Well-suited for identifying and quantifying residual solvents and other volatile organic impurities.

  • Considerations:

    • Requires the analyte to be thermally stable and volatile.

    • Derivatization may be necessary for non-volatile impurities, adding complexity to the sample preparation.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[13] It is particularly useful for non-volatile and thermally labile compounds.[10]

  • Strengths:

    • Broad applicability to a wide range of compounds, including polar and non-polar impurities.

    • Reverse-phase HPLC is a common and robust method for pharmaceutical analysis.[13]

  • Considerations:

    • Mobile phase selection and gradient optimization can be complex.

    • Detector selection (e.g., UV, MS) is critical for sensitivity and specificity.

Recommendation for this compound:

A comprehensive impurity profile for this compound often necessitates the use of both GC and HPLC . GC is ideal for identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis process. HPLC, particularly with a mass spectrometric detector (LC-MS), is better suited for identifying non-volatile, polar impurities and potential degradation products. This dual-pronged approach ensures a more complete picture of the impurity profile.

The Pillars of Method Validation: A Practical Approach

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][7] For impurity profiling, this means the method must be able to accurately and reliably detect and quantify impurities at specified levels. The core validation characteristics, as outlined in ICH Q2(R1), are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (DL)

  • Quantitation Limit (QL)

  • Robustness

Below is a comparative overview of how these parameters are addressed in the context of both GC and HPLC methods for this compound impurity profiling.

Table 1: Comparison of Validation Parameters for GC and HPLC Methods

Validation ParameterGas Chromatography (GC) ApproachHigh-Performance Liquid Chromatography (HPLC) Approach
Specificity Demonstrate separation of impurities from the main peak and each other. Use of a mass spectrometer (GC-MS) provides high specificity. Spike samples with known impurities.Demonstrate separation of impurities from the main peak and each other. Use of a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (LC-MS) for confirmation. Spike samples with known impurities.[14]
Linearity Inject a series of solutions with known concentrations of the impurity. A minimum of 5 concentrations is recommended.[5] Plot peak area against concentration and determine the correlation coefficient (r² ≥ 0.99).Inject a series of solutions with known concentrations of the impurity. A minimum of 5 concentrations is recommended.[5] Plot peak area against concentration and determine the correlation coefficient (r² ≥ 0.99).
Range From the reporting threshold of the impurity to 120% of the specification limit.[5]From the reporting threshold of the impurity to 120% of the specification limit.[5]
Accuracy Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percent recovery.Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percent recovery.
Precision Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.[5][14]Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.[5][14]
Detection Limit (DL) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (QL) The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness Deliberately vary method parameters (e.g., column temperature, gas flow rate, injection volume) and assess the impact on the results.Deliberately vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are a critical component of impurity profiling.[15][16][17] These studies involve subjecting the drug substance to stress conditions, such as acid, base, oxidation, heat, and light, to accelerate the formation of degradation products.[15][16] The goal is to identify potential degradation products that may form during storage and handling, and to demonstrate the stability-indicating nature of the analytical method.[16][17]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC_Analysis HPLC-PDA-MS Analysis Acid->HPLC_Analysis GC_MS_Analysis GC-MS Analysis Acid->GC_MS_Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC_Analysis Base->GC_MS_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Oxidation->GC_MS_Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC_Analysis Thermal->GC_MS_Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC_Analysis Photolytic->GC_MS_Analysis Identification Identification of Degradation Products HPLC_Analysis->Identification GC_MS_Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway Method_Validation Demonstration of Stability-Indicating Method Pathway->Method_Validation Drug_Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocols: Step-by-Step Methodologies

A. Gas Chromatography (GC) Method for Volatile Impurities

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m, 0.2 µm film thickness (or equivalent).[18]

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program: 70°C (hold for 4 min), then ramp at 10°C/min to 240°C.[18]

  • Injector: Split mode, 250°C.

  • Detector: FID at 250°C; MS transfer line at 250°C, ion source at 230°C.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of 10 mg/mL.

B. High-Performance Liquid Chromatography (HPLC) Method for Non-Volatile Impurities

  • Instrumentation: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[19]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at a suitable wavelength (determined by UV scan); MS in positive electrospray ionization (ESI+) mode.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Example of Linearity Data for an Impurity by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
115,234
230,156
575,890
10151,234
20302,567
Correlation Coefficient (r²) 0.9998

Table 3: Example of Accuracy Data for an Impurity by HPLC

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%54.9599.0
100%1010.12101.2
150%1514.8899.2
Average Recovery 99.8

Logical Relationship of Validation Parameters:

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Validated_Method Validated Method Specificity->Validated_Method Range Range Linearity->Range Linearity->Validated_Method Accuracy->Range Accuracy->Validated_Method Precision->Range Precision->Validated_Method QL Quantitation Limit (QL) Range->QL Range->Validated_Method DL Detection Limit (DL) QL->DL QL->Validated_Method DL->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Logical relationship between analytical method validation parameters.

Conclusion

The validation of analytical methods for impurity profiling of this compound is a scientifically rigorous process that underpins the safety and quality of pharmaceutical products. A comprehensive approach that leverages the strengths of both GC and HPLC is often necessary to fully characterize all potential impurities. By adhering to the principles outlined in the ICH Q2(R1) guidelines and employing a systematic approach to method development and validation, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and, most importantly, contribute to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Methoxy-2-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyridine Scaffolds and the Imperative of Structural Integrity

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is due to the pyridine ring's unique physicochemical properties, which can enhance aqueous solubility, metabolic stability, and hydrogen bonding capabilities of a molecule.[1] 3-Methoxy-2-methylpyridine is a particularly valuable starting material, serving as a key intermediate in the synthesis of high-value pharmaceutical compounds, including proton pump inhibitors.[2][3][4]

When utilizing this versatile building block, the reactions it undergoes—such as chlorination or oxidation—can potentially yield a mixture of products, including constitutional isomers and unreacted starting material. For researchers in drug development, where molecular structure dictates biological activity, the unambiguous confirmation of the correct product is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. This guide addresses the analytical challenges inherent in confirming the structures of this compound derivatives, presenting a multi-technique strategy for achieving irrefutable structural elucidation.

Common Synthetic Transformations and Potential Products

Two of the most common and critical reactions involving this compound are electrophilic substitution (specifically chlorination) and N-oxidation. These reactions produce key intermediates for further elaboration.

  • Chlorination: The synthesis of 4-chloro-3-methoxy-2-methylpyridine is a frequent objective, often achieved by reacting the parent compound with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7] This product is a crucial precursor in various synthetic pathways.[7]

  • N-Oxidation: The conversion to an N-oxide, particularly 4-chloro-3-methoxy-2-methylpyridine-N-oxide, is another vital transformation, often accomplished using an oxidizing agent such as hydrogen peroxide.[2][3] This N-oxide is a key intermediate in the synthesis of pantoprazole.[2]

The primary analytical challenge lies in confirming the regioselectivity of these reactions. For instance, in the chlorination reaction, while the 4-position is the kinetically and thermodynamically favored site for substitution, the potential for substitution at other positions on the pyridine ring necessitates a robust analytical workflow to confirm the product's identity.

G cluster_start Starting Material cluster_reactions Reactions cluster_products Key Intermediates start This compound chlorination Chlorination (e.g., POCl₃) start->chlorination oxidation N-Oxidation (e.g., H₂O₂) start->oxidation product1 4-Chloro-3-methoxy- 2-methylpyridine chlorination->product1 product2 This compound -N-oxide oxidation->product2

Caption: Key reaction pathways of this compound.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

A singular analytical technique is rarely sufficient for complete structural validation. A self-validating system relies on the convergence of data from multiple, orthogonal techniques. The logical flow of analysis should progress from assessing purity and confirming molecular mass to the definitive elucidation of the molecular architecture.

G cluster_workflow Structural Confirmation Workflow A Crude Reaction Product B Purity Assessment & Separation (HPLC / GC-MS) A->B C Molecular Weight Confirmation (Mass Spectrometry) B->C Purified Product D Functional Group Analysis (IR Spectroscopy) C->D E Definitive Structural Elucidation (1D & 2D NMR) D->E F Confirmed Structure E->F

Caption: A logical workflow for structural confirmation.

Comparative Guide to Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. Here, we compare the primary methods used for confirming the structure of a reaction product like 4-chloro-3-methoxy-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide complementary information that, when combined, leaves little room for ambiguity.

Expertise & Causality: We rely on NMR not just to see signals, but to understand the electronic environment of each nucleus. An electron-withdrawing substituent like chlorine dramatically alters the electron density of the pyridine ring, causing predictable downfield shifts in the signals of nearby protons and carbons.[8][9] This predictable effect is the causal link we use for structural assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The substitution pattern on the pyridine ring creates a unique fingerprint of chemical shifts and coupling constants (J-values).[8]

  • ¹³C NMR: Reveals the number of unique carbon environments and their hybridization state. The chemical shifts are highly sensitive to the nature of the attached atoms.[10]

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous due to overlapping signals, 2D techniques are indispensable.[8]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton and confirming the position of substituents that lack protons (like the chlorine atom).

Mass Spectrometry (MS): The Mass Validator

MS provides the exact molecular weight of the compound, which is a fundamental piece of evidence.

Expertise & Causality: The primary purpose of MS in this context is to confirm that the desired atomic transformation has occurred (e.g., the replacement of a hydrogen atom with a chlorine atom). High-Resolution Mass Spectrometry (HRMS) is particularly trustworthy as it can determine the elemental composition to within a few parts per million, effectively distinguishing between molecules with the same nominal mass but different atomic compositions.[10]

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

Data Comparison: Starting Material vs. Chlorinated Product

The following table summarizes the expected analytical data for the starting material and its primary chlorination product, demonstrating how a multi-technique approach provides converging evidence.

Technique This compound (Starting Material) 4-Chloro-3-methoxy-2-methylpyridine (Product) Rationale for Change
Molecular Formula C₇H₉NOC₇H₈ClNO[11]Replacement of one H with one Cl.
Molecular Weight 123.15 g/mol 157.60 g/mol [11]Addition of the mass of Cl minus the mass of H.
¹H NMR ~8.1 ppm (d, H6), ~7.5 ppm (d, H4), ~7.0 ppm (dd, H5), ~3.9 ppm (s, OCH₃), ~2.5 ppm (s, CH₃)~8.2 ppm (d, H6), ~7.2 ppm (d, H5), ~3.9 ppm (s, OCH₃), ~2.6 ppm (s, CH₃)The signal for H4 disappears. The H5 signal shifts upfield and simplifies from a dd to a d due to the loss of coupling to H4.
¹³C NMR Aromatic signals for 6 unique carbons.Aromatic signals for 6 unique carbons, with a significant downfield shift for C4 due to the direct attachment of the electronegative Cl atom.The electronic environment of the carbon skeleton is altered by the substituent.
IR Spectroscopy C-H stretches (aromatic and aliphatic), C=C and C=N ring stretches, C-O stretch.Similar to starting material, but with the addition of a C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).Introduction of a new functional group bond.

Detailed Experimental Protocols

These protocols are designed to be self-validating, providing the necessary data for unambiguous structural confirmation.

Protocol 1: NMR Analysis for Definitive Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Use a spectrometer of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1 for key signals.

    • Set a relaxation delay of 2-5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Acquire a larger number of scans, as the ¹³C nucleus is less sensitive.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H NMR signals and assign them to the expected protons.

    • Analyze the coupling patterns and measure J-values to confirm proton connectivity.

    • Assign the signals in the ¹³C spectrum.

    • If ambiguity exists, acquire 2D NMR spectra (gCOSY and gHMBC) using standard instrument parameters.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the chosen ionization technique.

  • Instrumentation: Use an HRMS instrument (e.g., TOF or Orbitrap) capable of mass accuracy < 5 ppm.

  • Ionization: Choose a soft ionization technique appropriate for the molecule's polarity and stability, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in positive ion mode is typically effective for pyridine derivatives.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the exact mass of this peak.

    • Compare the measured exact mass to the theoretical exact mass calculated for the expected molecular formula (e.g., C₇H₉ClNO⁺ for the protonated chlorinated product). The mass difference should be less than 5 ppm.

    • Analyze the isotopic pattern. For a chlorinated compound, the presence of the ³⁷Cl isotope will result in a characteristic [M+H+2]⁺ peak with approximately one-third the intensity of the [M+H]⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Conclusion

The structural confirmation of reaction products of this compound is a multi-faceted process that demands a rigorous and logical application of modern analytical techniques. While methods like MS and IR provide crucial pieces of the puzzle, only NMR spectroscopy can deliver the detailed atomic connectivity map required for unambiguous proof of structure. By employing a workflow that leverages the strengths of each technique—from chromatographic separation to mass validation and final NMR elucidation—researchers can ensure the structural integrity of their synthesized molecules, a non-negotiable requirement for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 3-Methoxy-2-methylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

The precise functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine nucleus is a privileged structure, appearing in numerous blockbuster pharmaceuticals and functional materials. 3-Methoxy-2-methylpyridine, in particular, is a valuable building block, and the ability to efficiently forge new carbon-carbon bonds at specific positions on its ring is of paramount importance for analog synthesis and lead optimization.[1][2][3]

This guide provides an in-depth comparison of leading catalytic systems for the C-H functionalization of this compound. Moving beyond simple protocols, we will dissect the mechanistic underpinnings and rationale behind experimental design choices, empowering researchers to not only replicate results but also to innovate. Our focus is on providing a robust framework for benchmarking catalyst performance, ensuring that comparisons are both fair and meaningful.[4]

The Strategic Imperative of C-H Functionalization

Traditional cross-coupling methods, such as Suzuki or Stille reactions, necessitate the pre-installation of a functional handle (e.g., a halide or boronic ester) on the pyridine ring.[5][6] Direct C-H functionalization circumvents this requirement, offering a more atom-economical and streamlined synthetic route. This approach, however, presents a significant challenge: the selective activation of a specific C-H bond in the presence of others. The choice of catalyst is therefore not merely an option, but the central element that dictates the success, efficiency, and selectivity of the transformation.

We will evaluate two of the most powerful and widely adopted catalytic strategies for this purpose: Palladium-catalyzed direct C-H arylation and Iridium-catalyzed C-H borylation followed by a subsequent cross-coupling.

A Unified Framework for Catalyst Benchmarking

To ensure that catalyst comparisons are valid, a standardized experimental workflow is crucial. Discrepancies in concentration, temperature, or analytical methods can obscure the true performance of a catalytic system.[4][7] The following workflow provides a self-validating system for rigorous evaluation.

experimental_workflow General Workflow for Catalyst Benchmarking cluster_setup 1. Reaction Setup cluster_execution 2. Reaction & Monitoring cluster_analysis 3. Workup & Data Analysis A Reagent Weighing: - this compound (Substrate) - Aryl Halide (Coupling Partner) - Base (e.g., K2CO3, Cs2CO3) - Internal Standard (e.g., Dodecane) C Vessel Assembly: Combine all solids in a sealed vial under an inert atmosphere (N2 or Ar) A->C B Catalyst Preparation: - Catalyst Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) B->C D Solvent Addition & Heating: Add degassed solvent Heat to specified temperature with vigorous stirring C->D E Time-Course Analysis: Withdraw aliquots at defined intervals (t=0, 2h, 8h, 24h) Quench and analyze by GC-MS/LC-MS D->E F Final Workup: Cool, filter, and concentrate Purify via column chromatography E->F G Characterization: Confirm product structure (1H NMR, 13C NMR, HRMS) F->G H Performance Metrics: Calculate GC Yield vs. Time Determine Isolated Yield Calculate TON & TOF G->H

Figure 1: Standardized experimental workflow for benchmarking catalyst performance. This rigorous process ensures reproducibility and allows for direct comparison of different catalytic systems.

Detailed Benchmarking Protocol
  • Preparation: To a 4 mL screw-cap vial inside a nitrogen-filled glovebox, add this compound (0.1 mmol, 1.0 equiv.), the aryl halide (e.g., 4-iodotoluene, 0.12 mmol, 1.2 equiv.), the specified base (0.2 mmol, 2.0 equiv.), and the internal standard (e.g., dodecane, 0.05 mmol).

  • Catalyst Addition: Add the catalyst precursor (e.g., Pd(OAc)₂, 2 mol%) and the corresponding ligand (e.g., SPhos, 4 mol%).

  • Reaction Initiation: Add the degassed solvent (1.0 mL, 0.1 M) to the vial. Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block at the designated temperature (e.g., 110 °C) with vigorous magnetic stirring.

  • Monitoring: At specified time points, carefully withdraw a small aliquot (~10 µL) from the reaction mixture, quench it with a solvent-filled GC vial (e.g., ethyl acetate), and analyze by GC-MS to determine the conversion of starting material and formation of the product relative to the internal standard.

  • Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL), filter through a small plug of celite, and concentrate the filtrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the isolated product. Calculate the isolated yield and determine the Turnover Number (TON) and average Turnover Frequency (TOF).

Comparison Guide: Palladium vs. Iridium Catalysis

System 1: Palladium-Catalyzed Direct C-H Arylation

This approach is a powerful and direct method for forming C-C bonds. The mechanism generally proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle, where the C-H activation step is often rate-limiting.[8][9][10]

pd_catalysis Palladium-Catalyzed C-H Arylation Cycle Pd0 Pd(0)L_n A Oxidative Addition (Ar-X) Pd0->A + ArX PdII_1 Ar-Pd(II)-X(L_n) A->PdII_1 B C-H Activation (Pyridine, Base) PdII_1->B + Pyridine-H Palladacycle Py-Pd(II)-Ar(L_n) B->Palladacycle C Reductive Elimination Palladacycle->C C->Pd0 Regeneration Product Functionalized Pyridine C->Product + Product

Figure 2: A representative catalytic cycle for palladium-catalyzed direct C-H arylation. The C-H activation step is crucial and often facilitated by a base.

Expertise Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common, air-stable precursor that is reduced in situ to the active Pd(0) catalyst. We pair it with a bulky, electron-rich biarylmonophosphine ligand like SPhos. The ligand's steric bulk favors the three-coordinate Pd(0) species necessary for oxidative addition, while its electron-donating nature increases the electron density on the palladium center, facilitating the otherwise difficult C-H activation of an electron-deficient pyridine ring.

  • Base (Cs₂CO₃): The C-H activation step typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. A base is required to abstract the proton from the C-H bond as the palladium coordinates to the carbon. Cesium carbonate is often more effective than weaker bases like K₂CO₃ due to its greater solubility in organic solvents and the larger, more polarizing nature of the cesium cation, which can assist in stabilizing the transition state.

  • Solvent (1,4-Dioxane): A polar aprotic solvent like 1,4-dioxane is chosen for its ability to dissolve the polar intermediates and the base, while also being stable at the high temperatures often required for C-H activation.

Performance Benchmarking Data (Palladium):

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Isolated Yield (%)
2% Pd(OAc)₂ / 4% SPhosCs₂CO₃1,4-Dioxane1202478 - 88
2% Pd(OAc)₂ / 4% XPhosK₃PO₄Toluene1102475 - 85

Table 1: Representative performance data for palladium-catalyzed C-H arylation of this compound with 4-iodotoluene.

System 2: Iridium-Catalyzed C-H Borylation / Suzuki Coupling

This elegant, two-step, one-pot strategy leverages the unique ability of iridium catalysts to selectively convert C-H bonds into C-B bonds.[11][12][13] The resulting boronic ester is a versatile intermediate that can then be used in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling.[5] This method often provides complementary or superior regioselectivity compared to direct arylation.

ir_pd_sequence Iridium-Palladium Sequential Catalysis cluster_ir Step 1: Ir-Catalyzed C-H Borylation cluster_pd Step 2: Pd-Catalyzed Suzuki Coupling Start 3-Methoxy-2- methylpyridine Ir_Cat [Ir(cod)Cl]₂ dtbpy Start->Ir_Cat + B₂pin₂ Borylated Borylated Pyridine Intermediate Ir_Cat->Borylated Pd_Cat Pd(dppf)Cl₂ Base Borylated->Pd_Cat + Ar-X Final Functionalized Pyridine Pd_Cat->Final

Figure 3: Workflow for the one-pot, two-step functionalization via iridium-catalyzed borylation followed by palladium-catalyzed Suzuki coupling.

Expertise Behind Experimental Choices:

  • Borylation Catalyst ([Ir(cod)Cl]₂ / dtbpy): The combination of an iridium precursor and a bipyridine ligand is the gold standard for C-H borylation. The reaction proceeds through an Ir(III)/Ir(V) cycle.[11] The sterically hindered 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand is crucial; it prevents catalyst deactivation through dimer formation and promotes the catalytic cycle. For pyridines, the nitrogen lone pair can inhibit the catalyst, but the presence of a C-2 substituent (the methyl group in our substrate) helps mitigate this issue, allowing for efficient borylation.[12][13]

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is the reagent of choice. It is a stable solid, and the resulting pinacol boronate esters are generally stable to chromatography and are highly competent coupling partners in Suzuki reactions.

  • One-Pot Protocol: The key advantage is procedural simplicity. After the borylation is complete (monitored by GC-MS), the palladium catalyst, base, and aryl halide are added directly to the same reaction vessel. This avoids a time-consuming and potentially yield-lowering workup and purification of the borylated intermediate.

Performance Benchmarking Data (Iridium/Palladium):

Step 1: Borylation SystemStep 2: Coupling SystemBaseSolventTemp (°C)Overall Yield (%)
1.5% [Ir(cod)Cl]₂ / 3% dtbpy3% Pd(dppf)Cl₂K₃PO₄Cyclohexane / THF8085 - 95
1.5% [Ir(OMe)(cod)]₂ / 3% dtbpy3% Pd(OAc)₂ / 6% SPhosK₂CO₃THF8088 - 96

Table 2: Representative performance data for the one-pot sequential C-H borylation and Suzuki coupling of this compound.

Conclusion and Recommendations

Both catalytic systems provide highly effective and reliable pathways for the functionalization of this compound.

  • Choose Palladium-Catalyzed Direct Arylation for:

    • Simplicity and Atom Economy: It is a single-step process that avoids the use of boron reagents.

    • Rapid Screening: The directness of the method is well-suited for quickly exploring a range of aryl halide coupling partners.

  • Choose Iridium-Catalyzed Borylation / Suzuki Coupling for:

    • High Yields and Generality: This method often delivers higher overall yields and can be more robust for challenging substrates.

    • Versatility: The borylated intermediate can be isolated and used in a variety of other coupling reactions (e.g., with vinyl halides, acyl chlorides), providing access to a wider range of derivatives from a common intermediate.

Ultimately, the optimal choice depends on the specific goals of the research program, including desired scale, synthetic flexibility, and cost. The benchmarking framework provided herein offers a clear and logical path for making this critical decision based on empirical data.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Methoxy-2-methylpyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The 3-methoxy-2-methylpyridine scaffold is a privileged core structure in medicinal chemistry, most notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and pantoprazole. The precise arrangement of substituents on the pyridine ring is critical for biological activity, demanding synthetic strategies that offer high regiochemical control and broad functional group tolerance. Traditional methods, while foundational, often suffer from harsh conditions, limited scope, or poor selectivity.

This guide provides an in-depth comparison of modern, alternative reagents and methodologies for the synthesis of this compound analogues. We will move beyond simple protocols to explore the underlying chemical principles, enabling researchers to make informed, rational decisions in their synthetic design. The focus is on strategies that offer improved yields, milder conditions, and access to a wider diversity of functionalized analogues, which are crucial for drug discovery and development programs.

Pillar 1: De Novo Ring Construction vs. Pyridine Functionalization

The synthesis of a target pyridine analogue presents a fundamental choice: construct the ring from acyclic precursors (de novo synthesis) or modify a pre-existing, simpler pyridine core (functionalization).

  • De Novo Synthesis: Methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses build the ring from smaller components.[1][2] While powerful for creating highly substituted pyridines from the ground up, they can lack convergence and may require starting materials that are themselves complex to synthesize.[3][4]

  • Pyridine Functionalization: This is often the more versatile and convergent approach for generating a library of analogues from a common intermediate. It leverages the inherent reactivity of the pyridine ring or employs modern catalytic methods to introduce substituents at specific positions. This guide will focus primarily on these functionalization strategies.

G cluster_main Synthetic Approaches to Pyridine Analogues cluster_func Functionalization Strategies start Target Analogue de_novo De Novo Synthesis (e.g., Hantzsch, Cycloadditions) start->de_novo Strategic Choice functionalization Pyridine Functionalization (Modification of Core) start->functionalization Strategic Choice dom Directed ortho-Metalation (DoM) functionalization->dom ch_act C-H Functionalization functionalization->ch_act n_oxide Pyridine N-Oxide Chemistry functionalization->n_oxide cross_coupling Cross-Coupling Reactions functionalization->cross_coupling

Caption: High-level overview of synthetic strategies for pyridine analogues.

Pillar 2: Strategic Functionalization of the Pyridine Core

The electron-deficient nature of the pyridine ring dictates its reactivity. It is susceptible to nucleophilic attack (especially at C2/C4) and generally resistant to electrophilic substitution (which favors C3). Modern methods elegantly circumvent or exploit this intrinsic reactivity.

Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful and reliable strategy for functionalizing positions adjacent to a directing metalating group (DMG).[5][6][7] The methoxy group in the target scaffold can itself act as a moderate DMG, directing lithiation to the C4 position.

The choice of base is critical and represents a key process variable:

  • Alkyllithiums (n-BuLi, s-BuLi): These are strong, common bases but carry a significant risk of nucleophilic addition to the pyridine C=N bond, leading to undesired byproducts.[8][9] This pathway is competitive with the desired deprotonation.

  • Lithium Amides (LDA, LTMP): Hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are superior alternatives. Their steric bulk effectively prevents addition to the ring, favoring clean deprotonation, especially at low temperatures (-78 °C).[7][8]

  • TMP-Metal Bases (e.g., TMPMgCl·LiCl): These modern reagents offer exceptional functional group tolerance and can effect metalation under milder conditions than traditional lithium amides, making them suitable for sensitive substrates.[9][10]

G cluster_workflow Directed ortho-Metalation (DoM) Workflow A Pyridine with DMG (e.g., -OMe) B Coordination of Base (e.g., LDA) to DMG A->B Step 1 C ortho-Proton Abstraction B->C Step 2 D Lithiated Intermediate (Organolithium) C->D Step 3 E Quench with Electrophile (E+) D->E Step 4 F Functionalized Product E->F Step 5 G cluster_workflow Cross-Coupling Workflow A Halopyridine (Ar-X) E Coupled Product (Ar-NR₂, Ar-OR) A->E Reaction B Coupling Partner (e.g., R-NH₂, R-OH) B->E Reaction C Catalyst System (e.g., Pd/Ligand or Cu) C->E Reaction D Base (e.g., NaOtBu, K₂CO₃) D->E Reaction

References

Establishing Reference Standards for 3-Methoxy-2-methylpyridine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the purity and precise quantification of key intermediates are paramount. 3-Methoxy-2-methylpyridine, a crucial building block in the synthesis of various pharmaceutical compounds, necessitates well-defined analytical reference standards to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for establishing a reference standard for this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1] In the context of this compound, establishing a reference standard is the foundation for:

  • Purity Assessment: Accurately quantifying the main compound and identifying any process-related impurities or degradation products.[2]

  • Assay Development: Creating robust analytical methods for quality control throughout the manufacturing process.

  • Stability Studies: Evaluating the degradation profile of the intermediate under various conditions.

  • Regulatory Compliance: Providing the necessary documentation to support new drug applications.[2]

The qualification of a reference standard involves comprehensive characterization to confirm its identity and purity. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Comparative Analysis of Analytical Techniques

The two most prominent chromatographic techniques for the analysis of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific analytical requirements, including the nature of potential impurities and desired sensitivity.[3]

Performance MetricGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Causality
Principle Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]GC is ideal for volatile and thermally stable compounds, while HPLC is better suited for a wider range of compounds, including those that are non-volatile or thermally labile.[5][6]
Applicability Well-suited for the volatile nature of this compound and for detecting volatile impurities.Applicable for this compound and particularly effective for non-volatile or polar impurities.[6]The methoxy and methyl substitutions on the pyridine ring give the molecule sufficient volatility for GC analysis. HPLC offers versatility for a broader range of potential impurities.
Linearity (R²) ≥ 0.999[7][8]≥ 0.999[9][10]Both techniques can achieve excellent linearity over a defined concentration range, which is crucial for accurate quantification.
Accuracy (% Recovery) 98.0% to 102.0%97.0% to 103.0%[10]Accuracy demonstrates the closeness of the measured value to the true value. Both methods, when properly validated, provide high accuracy.
Precision (% RSD) ≤ 2.0%[11]≤ 2.0%[12]Precision, measured as the relative standard deviation (RSD), indicates the reproducibility of the method. Low RSD values are essential for a reliable reference standard.
Limit of Detection (LOD) ng/mL to pg/mL rangeµg/mL to ng/mL range[10]GC-FID often provides higher sensitivity for volatile analytes compared to standard HPLC-UV detection.
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeµg/mL to ng/mL range[10]The LOQ is the lowest concentration that can be reliably quantified. The choice of detector significantly influences these limits.

Experimental Protocols

The following protocols outline the steps for the analysis of this compound using GC-FID and HPLC-UV. These methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are suitable for their intended purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for quantifying volatile organic compounds. The flame ionization detector offers a wide linear range and is highly sensitive to hydrocarbons.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: High-purity helium or nitrogen.[3]

Protocol:

  • Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.[3] Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject a solvent blank, followed by the calibration standards and sample solutions.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the calibration curve generated from the reference standard solutions.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into GC dilute->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Purity calibrate->quantify

GC-FID Analysis Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds. A reverse-phase method is generally appropriate for pyridine derivatives.[4]

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

Protocol:

  • Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Analysis: Inject a blank (mobile phase), followed by the calibration standards and sample solutions.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Purity calibrate->quantify

HPLC-UV Analysis Workflow

Orthogonal and Confirmatory Techniques

To ensure the comprehensive characterization of the this compound reference standard, orthogonal analytical techniques should be employed. These methods provide independent confirmation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity. A ¹H NMR spectrum for this compound is available and can be used for comparison.[4]

General Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the this compound reference standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic pyridine ring, the C-O stretching of the methoxy group, and the C-H bonds of the methyl and aromatic groups.

General Protocol for IR Sample Preparation (Thin Film):

  • Place a small drop of the liquid this compound sample between two KBr or NaCl plates to create a thin film.

  • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Conclusion

The establishment of a well-characterized reference standard for this compound is a critical step in ensuring the quality and consistency of pharmaceutical development and manufacturing processes. Both GC-FID and HPLC-UV are robust and reliable methods for the quantitative analysis of this compound. The choice between them will depend on the specific analytical needs, available instrumentation, and the nature of the impurities to be monitored. For comprehensive characterization, it is essential to complement these chromatographic techniques with spectroscopic methods such as NMR and IR to unequivocally confirm the identity and structure of the reference standard. By following the detailed protocols and validation guidelines presented in this guide, researchers and scientists can confidently establish a reliable reference standard for this compound, thereby ensuring the integrity of their analytical data and the quality of their final products.

References

A Comparative Guide to the Biological Activity of 3-Methoxy-2-methylpyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in medicinal chemistry, featured in a multitude of clinically significant molecules.[1] This guide provides an in-depth comparative analysis of the biological activities of a specific subclass: compounds derived from 3-methoxy-2-methylpyridine. We will explore their diverse therapeutic potential, from anticancer and neuroprotective to antimicrobial and proton pump inhibitory effects, supported by experimental data and detailed protocols.

Introduction to the this compound Scaffold

The this compound core is a privileged heterocyclic structure. The pyridine ring's nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the methoxy and methyl substituents influence the molecule's electronic properties, lipophilicity, and steric profile. These features can be fine-tuned through further chemical modifications to optimize interactions with biological targets.[2] This guide will dissect the structure-activity relationships (SAR) of various derivatives, providing a rationale for their observed biological effects.

Part 1: Comparative Anticancer Activity

Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule polymerization.[3][4] The presence and position of substituents like methoxy groups have been shown to enhance antiproliferative activity.[3]

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of several pyridine-based compounds against various human cancer cell lines. While not all compounds contain the precise this compound core, they represent structurally similar analogs that provide valuable insights into the potential of this class.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
Compound Vb Trimethoxyphenyl pyridineHCT-116 (Colon)< 9.15[4]
HepG-2 (Liver)< 9.15[4]
MCF-7 (Breast)< 9.15[4]
Compound Vc Trimethoxyphenyl pyridineHCT-116 (Colon)< 9.15[4]
HepG-2 (Liver)< 9.15[4]
MCF-7 (Breast)< 9.15[4]
Compound Vf Trimethoxyphenyl pyridineHCT-116 (Colon)< 9.15[4]
HepG-2 (Liver)< 9.15[4]
MCF-7 (Breast)< 9.15[4]
Compound Vj Trimethoxyphenyl pyridineHCT-116 (Colon)4.5[4]
HepG-2 (Liver)3.74[4]
MCF-7 (Breast)4.82[4]
Compound VI Trimethoxyphenyl pyridineHCT-116 (Colon)< 9.15[4]
HepG-2 (Liver)3.25[4]
MCF-7 (Breast)< 9.15[4]
Compound 7b 3-Cyanopyridine-2-(1H)-thioneA549 (Lung)0.87[5]
Compound 8a 3-Cyano-2(1H)-pyridoneA549 (Lung)0.83[5]
Compound 3a Tetralin-6-yl-pyrazolineHela (Cervical)3.5[6]
MCF-7 (Breast)4.5[6]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: A Deeper Dive

The anticancer effects of these compounds are often attributed to their ability to inhibit key cellular processes. For instance, certain trimethoxyphenyl pyridine derivatives have been shown to inhibit tubulin polymerization, a critical step in cell division.[4] Compound VI, for example, demonstrated a potent tubulin polymerization inhibitory effect with an IC50 value of 8.92 nM and induced cell cycle arrest at the G2/M phase in HepG-2 cells.[4] Other pyridine derivatives function as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Part 2: Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's are often linked to oxidative stress and neuroinflammation.[7] Pyridine derivatives have emerged as promising candidates for neuroprotection due to their antioxidant and anti-inflammatory properties.

Comparative Neuroprotective Activity

A study on 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to protect neuronal cells from various toxic insults.

Compound IDNeuroprotective EffectAssay ModelReference
4a-l Protection against oxidative stressSH-SY5Y cells treated with rotenone/oligomycin A[7]
4a-l Protection against tau hyperphosphorylationSH-SY5Y cells treated with okadaic acid[7]
4g Reversal of cellular death induced by tau hyperphosphorylationHippocampal slices[7]

These compounds were found to be potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also exhibited anti-inflammatory properties.[7]

Signaling Pathway: Nrf2-ARE Antioxidant Response

One of the key mechanisms underlying the neuroprotective effects of some pyridine derivatives is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Compound Pyridine Derivative Compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Keap1->Nrf2 dissociation Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to nucleus Proteasome Proteasome Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Caption: Nrf2-ARE antioxidant response pathway.

Part 3: Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promise in this area, with certain substitutions enhancing their activity. For instance, compounds with methoxy and chloro group substitutions have demonstrated notable antibacterial and antifungal effects.[8]

Comparative Antimicrobial Data

A study on cyanopyridine derivatives revealed the following activities:

CompoundSubstitutionAntibacterial ActivityAntifungal ActivityReference
7a-h series Methoxy and Chloro groupsBetter than other substitutionsBetter than other substitutions[8]

The evaluation was performed against bacterial species like E. coli, Salmonella typhi, and Staphylococcus aureus, and fungal species such as Aspergillus niger and Aspergillus flavus.[8]

Part 4: Proton Pump Inhibitors (PPIs)

A significant application of this compound derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.[9][10] All currently approved PPIs are benzimidazole derivatives that contain a pyridine moiety.[11]

Mechanism of Action

PPIs work by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion.[10] The pyridine nitrogen's pKa ensures that the drug becomes trapped and concentrated at the acidic site of action.[12]

PPI_Mechanism PPI Proton Pump Inhibitor (Prodrug) ParietalCell Parietal Cell Canaliculus (pH < 2) PPI->ParietalCell absorbs and accumulates StomachLumen Stomach Lumen (pH 1-2) ActivatedPPI Activated PPI (Sulfenamide) ParietalCell->ActivatedPPI acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion pumps into lumen ActivatedPPI->ProtonPump forms covalent disulfide bond with cysteine residues H_ion->StomachLumen K_ion K+ K_ion->ProtonPump pumps into cell

Caption: Mechanism of action of proton pump inhibitors.

Conclusion

Compounds based on the this compound scaffold exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery. Their potential as anticancer, neuroprotective, and antimicrobial agents, coupled with their established role in proton pump inhibitors, underscores the versatility of this chemical framework. The structure-activity relationships discussed herein provide a rational basis for the design of new, more potent, and selective therapeutic agents. Further research into this promising class of compounds is warranted to fully exploit their therapeutic potential.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Methoxy-2-methylpyridine (CAS No. 26395-26-6). As a laboratory professional, your safety and the integrity of your research environment are paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for proper handling. Adherence to these procedures is critical for minimizing environmental impact and ensuring regulatory compliance.

Core Hazard Profile & Risk Assessment

This compound is a flammable liquid and classified as an irritant.[1] Understanding its specific hazards is the foundation of its safe management. Before handling, a thorough risk assessment must be conducted, considering the quantities involved and the specific laboratory environment.

The primary hazards associated with this compound include:

  • Flammability: The compound is a combustible liquid and its vapors can form explosive mixtures with air.[2][3] All ignition sources must be rigorously excluded from handling and storage areas.[1][4][5][6]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][7] Prolonged or repeated exposure should be avoided.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][5][7][8] All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

Safety & Properties Summary
PropertyValueSource
CAS Number 26395-26-6[1]
Molecular Formula C₇H₉NO[10]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[4][7][9]
Primary Disposal Route Collection by an approved hazardous waste disposal plant; Incineration[1][11][12]

Pre-Disposal Handling and Waste Segregation

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions within the waste container. Waste this compound must be managed as a distinct hazardous waste stream.

Protocol for Waste Segregation:

  • Select a Designated Waste Container:

    • Use a container made of compatible material (e.g., glass or a suitable chemically-resistant polymer).

    • The container must have a tight-fitting, sealable lid to prevent the escape of flammable vapors.[9]

    • Ensure the container is clean and dry before the first addition of waste.

  • Isolate from Incompatibles:

    • The designated waste container for this compound must NOT contain other chemical waste, especially strong oxidizing agents, acids, or bases.[4][7][9] Mixing these can cause exothermic reactions, gas generation, or fire.

    • This includes halogenated and non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Maintain a Closed System:

    • Keep the waste container sealed at all times, except when adding waste. This is a critical step to prevent the accumulation of flammable vapors in the laboratory.[1][6]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is both safe and compliant with federal and local regulations.[11]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]

  • Hand Protection: Wear chemically-resistant gloves (e.g., butyl rubber). Nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged handling.[9] Always inspect gloves for integrity before use.

  • Body Protection: A fully-buttoned, flame-retardant lab coat is required.[5]

Step 2: Transfer Waste to Designated Container

  • Perform all transfers within a certified chemical fume hood to control vapor exposure.[9]

  • Use a funnel to prevent spills when pouring liquid waste.

  • Do not overfill the container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 3: Accurate and Compliant Labeling

  • The moment the first drop of waste is added, the container must be labeled.[9]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific hazard characteristics (e.g., "Flammable," "Irritant")

    • The date of initial accumulation.

Step 4: Safe Interim Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be cool, dry, well-ventilated, and away from sources of ignition or direct sunlight.[4][9][14]

  • Ensure the storage location is segregated from incompatible materials.[9]

Step 5: Arrange for Professional Disposal

  • Waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[1]

  • Never pour this compound down the drain or dispose of it in regular trash.[4][5][15] This is environmentally harmful and a regulatory violation.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from initial use to final disposal.

G Disposal Workflow for this compound start Waste Generated (e.g., reaction residue, contaminated material) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Execute Spill Protocol (See Section 5) spill_check->spill_protocol Yes transfer 2. Transfer Waste to Designated Container spill_check->transfer No spill_protocol->transfer After Cleanup labeling 3. Securely Seal & Label Container (Contents, Hazards, Date) transfer->labeling storage 4. Store in Satellite Accumulation Area (Cool, Ventilated, Segregated) labeling->storage pickup 5. Schedule Waste Pickup (Contact EHS/Licensed Contractor) storage->pickup end Disposed by Approved Facility (Incineration) pickup->end

Caption: Decision workflow for safe handling and disposal.

Emergency Procedures

In Case of a Spill:

  • Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[2][4] Scoop the material into a sealable container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Large Spill (outside a fume hood): Immediately evacuate all personnel from the area.[9] Remove all ignition sources if it is safe to do so. Alert your institution's emergency response team or EHS department. Do not attempt to clean it up without proper training and respiratory protection.[9]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[1][4]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison center or doctor.[1][4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[2]

References

Mastering the Safe Handling of 3-Methoxy-2-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the synthesis and development of novel therapeutics, a profound understanding of the reagents in use is paramount. This guide provides an in-depth operational and safety framework for handling 3-Methoxy-2-methylpyridine, a key building block in various synthetic pathways. Our focus extends beyond mere procedural steps, delving into the rationale behind each safety recommendation to foster a culture of proactive laboratory safety and build unwavering trust in your experimental execution.

Understanding the Hazard Profile of this compound

This compound is a substituted pyridine derivative. While specific toxicological data for this compound is not extensively documented, the safety profile can be inferred from its structural class and available Safety Data Sheets (SDS) for similar compounds. It is classified as an irritant to the skin, eyes, and respiratory system.[1][2] As with many pyridine derivatives, it should be handled with care to avoid inhalation, ingestion, and direct skin contact.[2][3]

The primary hazards to consider are:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Flammability: While not highly flammable, it is a combustible liquid and should be kept away from open flames and high temperatures.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[1] Hazardous decomposition can occur upon combustion, producing toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation upon contact.--INVALID-LINK--
Eye IrritationCauses serious eye irritation.--INVALID-LINK--
Respiratory IrritationMay cause respiratory irritation if inhaled.--INVALID-LINK--
Acute Toxicity (Oral)Harmful if swallowed.--INVALID-LINK--

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The rationale for each piece of equipment is grounded in mitigating the specific hazards identified.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to prevent splashes from reaching the eyes.[3] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in conjunction with goggles.

  • Skin Protection: A standard laboratory coat is required. For handling, nitrile gloves are recommended as they provide adequate protection against pyridine compounds.[3] Always inspect gloves for any signs of degradation or perforation before use. In case of direct contact, immediately remove the contaminated glove and wash your hands thoroughly.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every stage of the experimental workflow.

Pre-Operational Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers readily available within the fume hood to minimize movement in and out of the containment area.

  • Review the Safety Data Sheet (SDS): Before beginning work, re-familiarize yourself with the specific hazards and emergency procedures for this compound.

  • Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves before entering the designated work area.

Handling and Use
  • Controlled Dispensing: When transferring this compound, use a syringe or a calibrated pipette to ensure accuracy and minimize the risk of spills.

  • Maintain Containment: Keep all containers of this compound sealed when not in use to prevent the release of vapors.

  • Avoid Incompatible Materials: Ensure that the work area is free from strong oxidizing agents and acids to prevent accidental contact and hazardous reactions.[1]

Emergency Procedures: Spill and Exposure Response
  • Minor Spill (within fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety officer.

    • Prevent the spill from entering drains.

    • Follow your institution's established emergency response procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Combustible).

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response ReviewSDS Review SDS CheckHood Verify Fume Hood ReviewSDS->CheckHood DonPPE Don Appropriate PPE CheckHood->DonPPE Dispense Controlled Dispensing DonPPE->Dispense Work Perform Experiment Dispense->Work Seal Seal Containers Work->Seal Spill Spill Occurs Work->Spill Exposure Exposure Occurs Work->Exposure SegregateWaste Segregate Waste Seal->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Dispose Follow Institutional Protocol StoreWaste->Dispose MinorSpill Minor Spill Protocol Spill->MinorSpill Minor MajorSpill Major Spill Protocol Spill->MajorSpill Major FirstAid Administer First Aid Exposure->FirstAid

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

By adhering to these detailed guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.